molecular formula C7H8N2O3S B1220596 5-Carbethoxy-2-thiouracil CAS No. 38026-46-9

5-Carbethoxy-2-thiouracil

Cat. No.: B1220596
CAS No.: 38026-46-9
M. Wt: 200.22 g/mol
InChI Key: FQFSHLBWRUOCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carbethoxy-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSHLBWRUOCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191435
Record name 5-Carbethoxy-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38026-46-9
Record name Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38026-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carbethoxy-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38026-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 38026-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Carbethoxy-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-thiouracil-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Carbethoxy-2-thiouracil from Diethyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Carbethoxy-2-thiouracil, a valuable heterocyclic compound, starting from the readily available reagent, diethyl malonate. The synthesis is a two-step process involving the formation of an intermediate, diethyl ethoxymethylenemalonate (DEEMM), followed by a cyclocondensation reaction with thiourea. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.

Synthetic Pathway Overview

The synthesis of this compound from diethyl malonate proceeds through two key transformations:

  • Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM): Diethyl malonate is first converted to DEEMM through a condensation reaction with triethyl orthoformate, typically in the presence of a catalyst such as zinc chloride and acetic anhydride.

  • Step 2: Cyclocondensation with Thiourea: The intermediate, DEEMM, is then reacted with thiourea in the presence of a base, such as sodium ethoxide, to yield the final product, this compound, via a cyclocondensation reaction.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step2 DiethylMalonate Diethyl Malonate DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DiethylMalonate->DEEMM Triethyl Orthoformate, Acetic Anhydride, ZnCl2 FinalProduct This compound DEEMM->FinalProduct Sodium Ethoxide, Ethanol, Reflux Thiourea Thiourea Thiourea->FinalProduct Sodium Ethoxide, Ethanol, Reflux

Figure 1: Overall synthetic workflow for the preparation of this compound from diethyl malonate.

Experimental Protocols

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

This procedure is adapted from a well-established method for the synthesis of DEEMM.[1]

Reaction:

Materials:

ReagentMolecular WeightMolesQuantity
Diethyl Malonate160.17 g/mol 6.0960 g
Triethyl Orthoformate148.20 g/mol 6.751000 g
Acetic Anhydride102.09 g/mol 12.31260 g
Anhydrous Zinc Chloride136.30 g/mol -0.5 g

Procedure:

  • A 5-liter, three-necked flask is equipped with a thermometer, a gas inlet tube, and a 12-inch column packed with Berl Saddles, attached to a still head and condenser.

  • The flask is charged with triethyl orthoformate (1000 g), acetic anhydride (1260 g), diethyl malonate (960 g), and anhydrous zinc chloride (0.5 g).

  • The mixture is agitated with a stream of dry air for 5 minutes.

  • The reaction mixture is heated as follows:

    • 102–115°C for 2.5 hours

    • 115–127°C for 7 hours (after the eighth hour of heating, an additional 250 g of acetic anhydride and 200 g of triethyl orthoformate are added)

    • 127–145°C for 2 hours

    • 145–155°C for 2 hours

  • After a total of 13.5 hours of heating, the mixture is cooled to room temperature and filtered to remove suspended zinc salts.

  • The filtrate is distilled under reduced pressure (15–20 mm Hg) until the temperature at the still head reaches 100°C.

  • The distillation is then continued at a lower pressure (0.25 mm Hg) to collect the product.

Quantitative Data:

ParameterValueReference
Yield 650–780 g (50–60%)[1]
Boiling Point 108–110°C at 0.25 mm Hg[1]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity[2]
Step 2: Synthesis of this compound

This representative procedure is based on analogous cyclocondensation reactions of DEEMM with thiourea derivatives and the synthesis of related thiobarbiturates.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the thiourea on the electrophilic double bond of DEEMM, followed by an intramolecular cyclization and elimination of ethanol to form the stable thiouracil ring.

Reaction_Mechanism reagents DEEMM + Thiourea intermediate Intermediate reagents->intermediate Nucleophilic Attack product This compound + Ethanol intermediate->product Cyclization & Elimination

Figure 2: Simplified reaction mechanism for the formation of this compound.

Materials:

ReagentMolecular WeightMolesQuantity (Representative)
Diethyl Ethoxymethylenemalonate216.22 g/mol 0.121.6 g
Thiourea76.12 g/mol 0.17.6 g
Sodium Ethoxide68.05 g/mol 0.117.5 g
Absolute Ethanol46.07 g/mol -200 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (7.5 g) in absolute ethanol (200 mL).

  • To this solution, add thiourea (7.6 g) and stir until dissolved.

  • Add diethyl ethoxymethylenemalonate (21.6 g) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Product Characterization

Quantitative Data for this compound:

ParameterValueReference
CAS Number 38026-46-9[3]
Molecular Formula C₇H₈N₂O₃S[3]
Molecular Weight 200.22 g/mol [3]
Appearance White to off-white powder
Purity ≥98%[3]

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on a series of logical relationships between the reactants and reaction conditions.

Logical_Relationships cluster_step1 Step 1: DEEMM Synthesis cluster_step2 Step 2: Cyclocondensation DEM Diethyl Malonate DEEMM_Formation DEEMM Formation DEM->DEEMM_Formation TEOF Triethyl Orthoformate TEOF->DEEMM_Formation Catalyst1 Lewis Acid Catalyst (e.g., ZnCl2) Catalyst1->DEEMM_Formation DEEMM_Reactant DEEMM DEEMM_Formation->DEEMM_Reactant Intermediate Product Product_Formation This compound Formation DEEMM_Reactant->Product_Formation Thiourea_Reactant Thiourea Thiourea_Reactant->Product_Formation Base Base Catalyst (e.g., Sodium Ethoxide) Base->Product_Formation

Figure 3: Logical relationships in the two-step synthesis.

This guide provides a comprehensive framework for the synthesis of this compound from diethyl malonate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

5-Carbethoxy-2-thiouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38026-46-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological activities of 5-Carbethoxy-2-thiouracil. This pyrimidine derivative has garnered attention for its potential as an antineoplastic agent.

Chemical and Physical Properties

This compound, also known by synonyms such as Ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate and 5-Ethoxycarbonyl-2-thiouracil, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 38026-46-9[1][2]
Molecular Formula C₇H₈N₂O₃S[2]
Molecular Weight 200.21 g/mol [2]
Melting Point 249-255 °C (decomposes)
Appearance Crystalline solid
Solubility Soluble in 1 M NaOH[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the condensation of thiourea with diethyl ethoxymethylenemalonate. A microwave-assisted, one-pot synthesis using pyridine as a catalyst has been reported to produce moderate to good yields.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the reported microwave-assisted synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate

  • Pyridine

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of thiourea and diethyl ethoxymethylenemalonate.

  • Add a catalytic amount of pyridine to the mixture.

  • Add a minimal amount of ethanol to ensure a homogenous slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and pressure for a predetermined time. Reaction conditions should be optimized for the specific microwave system being used.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid is collected by filtration.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic Data
¹H NMR Data available, but specific shifts from snippets are limited.
¹³C NMR Data available, but specific shifts from snippets are limited.
FTIR Characteristic peaks for N-H, C=O, C=S, and C-O-C functional groups are expected.
UV-Vis Absorption maxima are reported at 262 nm and 310 nm.[4]

Biological Activity and Potential Signaling Pathways

This compound has been identified as a potential anti-tumor agent, particularly when forming metal complexes.[5][6][7] While the specific molecular mechanisms of this compound are not yet fully elucidated, the activities of structurally related 2-thiouracil derivatives provide insights into a plausible mechanism of action.

Derivatives such as 2-thiouracil-5-sulfonamides have demonstrated potent anticancer activity by inducing cell cycle arrest and inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[8][9] This suggests that this compound may exert its cytotoxic effects through the modulation of cell cycle progression. The inhibition of CDK2, a key regulator of the G1/S phase transition, would lead to a halt in cell proliferation and potentially trigger apoptosis in cancer cells.

Based on the evidence from related compounds, a putative workflow for investigating the anticancer mechanism of this compound is proposed below.

logical_workflow cluster_investigation Investigation of Anticancer Mechanism compound This compound cell_lines Cancer Cell Lines (e.g., MCF-7, HT-29) compound->cell_lines Treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay mechanism_study Mechanism of Action Studies cytotoxicity_assay->mechanism_study If cytotoxic cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_analysis cdk2_inhibition CDK2 Inhibition Assay mechanism_study->cdk2_inhibition apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay signaling_pathway Signaling Pathway Analysis (Western Blot) cdk2_inhibition->signaling_pathway

Proposed workflow for investigating the anticancer mechanism of this compound.

The following diagram illustrates a hypothesized signaling pathway based on the known activity of 2-thiouracil derivatives, where this compound is postulated to inhibit CDK2, leading to cell cycle arrest.

signaling_pathway Thiouracil This compound CDK2_CyclinE CDK2/Cyclin E Complex Thiouracil->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor Rb->E2F Inhibition Cell_Cycle_Arrest Cell Cycle Arrest E2F->G1_S_Transition Activation

Hypothesized inhibition of the CDK2 pathway by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-Carbethoxy-2-thiouracil

Abstract

This compound is a derivative of thiouracil, a class of compounds known for their significant biological activities. While direct and extensive experimental studies on the specific mechanism of action of this compound are not widely available in the current body of scientific literature, its structural similarity to well-characterized thiouracil analogs, such as propylthiouracil (PTU), allows for a well-founded postulation of its primary and potential secondary mechanisms of action. This technical guide synthesizes the available information on related compounds to infer the likely molecular pathways and enzymatic targets of this compound. The core inferred mechanism is the inhibition of thyroid hormone synthesis through the targeting of thyroid peroxidase (TPO). Additionally, potential anticancer and other enzymatic inhibitory activities are discussed based on the known structure-activity relationships of thiouracil derivatives.

Postulated Primary Mechanism of Action: Antithyroid Activity

The most established mechanism of action for thiouracil and its derivatives is the inhibition of thyroid hormone synthesis.[1][2][3] This action is primarily mediated by the inhibition of the enzyme thyroid peroxidase (TPO).[1][4] TPO is a key enzyme in the thyroid gland responsible for the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3]

Thiouracil derivatives, acting as suicide substrates, are thought to compete with tyrosine residues for iodination, thereby diverting oxidized iodine away from hormone synthesis.[1] This inhibitory action can be either reversible or irreversible, depending on the concentration of the drug and iodide.[4]

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

The following diagram illustrates the proposed inhibitory effect of this compound on the thyroid hormone synthesis pathway.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell I_minus Iodide (I-) I_zero Iodine (I0) I_minus->I_zero Oxidation TG_Tyrosine Thyroglobulin-Tyrosine I_zero->TG_Tyrosine Iodination MIT Monoiodotyrosine (MIT) TG_Tyrosine->MIT Organification DIT Diiodotyrosine (DIT) MIT->DIT Iodination T3_T4 T3 and T4 MIT->T3_T4 Coupling DIT->T3_T4 Coupling TPO Thyroid Peroxidase (TPO) TPO->I_zero TPO->TG_Tyrosine TPO->DIT TPO->T3_T4 Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Postulated inhibition of Thyroid Peroxidase (TPO) by this compound.

Potential for Inhibition of Peripheral T4 to T3 Conversion

Certain thiouracil derivatives, notably propylthiouracil, also inhibit the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3).[2][3] This is achieved through the inhibition of the enzyme 5'-deiodinase.[3] Given the structural similarities, it is plausible that this compound may also possess this secondary mechanism of action.

Potential Secondary Mechanisms of Action

Recent research has explored other biological activities of thiouracil derivatives, suggesting that this compound could have mechanisms of action beyond antithyroid effects.

Anticancer Activity

Thiouracil derivatives have been investigated as potential anticancer agents.[5][6] The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell proliferation.

  • Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano thiouracil derivatives have been shown to be potent inhibitors of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines and a well-established target for anticancer drugs like 5-fluorouracil.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-thiouracil-5-sulfonamide derivatives have demonstrated promising anticancer activity through the inhibition of cyclin-dependent kinase 2A (CDK2A), leading to cell cycle arrest.[6][7]

The following workflow illustrates a generalized experimental approach to screen for anticancer activity.

Anticancer_Screening_Workflow cluster_workflow Anticancer Activity Screening start Synthesized Thiouracil Derivatives cell_lines Human Cancer Cell Lines (e.g., MCF-7, HT-29, HepG2) start->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., TS, CDK2) ic50->enzyme_inhibition molecular_docking Molecular Docking Studies ic50->molecular_docking lead_compound Lead Compound Identification enzyme_inhibition->lead_compound molecular_docking->lead_compound

Caption: Generalized workflow for anticancer screening of thiouracil derivatives.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Studies have shown that some thiouracil derivatives can act as competitive inhibitors of neuronal nitric oxide synthase (nNOS), with some selectivity over other NOS isoforms.[8] This suggests a potential role for these compounds in modulating nitric oxide signaling in the nervous system.

Quantitative Data from Related Thiouracil Derivatives

While specific quantitative data for this compound is lacking, the following table summarizes inhibitory concentrations for related compounds against various targets, providing a reference for potential efficacy.

CompoundTarget EnzymeIC50 / Ki ValueCell Line / System
PropylthiouracilThyroid PeroxidaseVaries with iodide concentrationIn vitro enzymatic assay
6-Aryl-5-cyano thiouracil derivativesThymidylate SynthasePotent inhibition, comparable to 5-FUHePG-2, MCF-7, HCT-116, PC-3
2-Thiouracil-5-sulfonamide derivativesCDK2ASignificant inhibitionA-2780, HT-29, MCF-7, HepG2
6-Propyl-2-thiouracilNeuronal Nitric Oxide SynthaseKi = 14-60 µMIn vitro enzymatic assay
6-Methyl-2-thiouracilNeuronal Nitric Oxide SynthaseKi = 14-60 µMIn vitro enzymatic assay

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are generalized protocols based on studies of analogous compounds.

In Vitro Thyroid Peroxidase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on TPO-catalyzed iodination.

  • Materials: Purified thyroid peroxidase, thyroglobulin, potassium iodide (KI), hydrogen peroxide (H2O2), this compound, appropriate buffer system.

  • Procedure: a. A reaction mixture is prepared containing thyroglobulin, KI, and varying concentrations of this compound in a suitable buffer. b. The reaction is initiated by the addition of H2O2. c. The mixture is incubated at 37°C for a specified time. d. The reaction is stopped, and the amount of iodide incorporated into thyroglobulin is quantified, typically using a radioiodine tracer or chromatographic methods. e. The IC50 value is calculated from the dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials: Human cancer cell lines, cell culture medium, this compound, MTT reagent, solubilization buffer.

  • Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of this compound and incubated for 48-72 hours. c. MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals. d. A solubilization buffer is added to dissolve the formazan crystals. e. The absorbance is measured using a microplate reader. f. The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Based on the extensive evidence from structurally related compounds, the primary mechanism of action of this compound is strongly inferred to be the inhibition of thyroid peroxidase, leading to an antithyroid effect. Furthermore, there is a compelling basis to investigate its potential as an anticancer agent, possibly through the inhibition of enzymes like thymidylate synthase or cyclin-dependent kinases.

Future research should focus on direct experimental validation of these postulated mechanisms. This would involve in vitro enzymatic assays, cell-based studies, and potentially in vivo animal models to confirm the biological activity and elucidate the precise molecular interactions of this compound. Such studies are crucial for the potential development of this compound as a therapeutic agent.

References

The Diverse Biological Activities of 5-Carbethoxy-2-thiouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 5-Carbethoxy-2-thiouracil, a prominent member of the pyrimidine family, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the disruption of the cell cycle, primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference
1 A-549 (Lung Carcinoma)3.46 ± 0.5[1]
HepG-2 (Hepatocellular Carcinoma)5.54 ± 0.7[1]
2 HepG-2 (Hepatocellular Carcinoma)5.35 - 18.69 (Range for derivatives 5a-h)
3 MCF-7 (Breast Adenocarcinoma)1.14 - 10.33 (Range for selected derivatives)
HCT-116 (Colon Carcinoma)1.14 - 10.33 (Range for selected derivatives)
4 A-2780 (Ovarian Cancer)Potent (Specific IC50 not provided in abstract)[2]
HT-29 (Colon Adenocarcinoma)Potent (Specific IC50 not provided in abstract)[2]
MCF-7 (Breast Adenocarcinoma)Potent (Specific IC50 not provided in abstract)[2]
HepG-2 (Hepatocellular Carcinoma)Potent (Specific IC50 not provided in abstract)[2]
Signaling Pathway: CDK2 Inhibition

The anticancer activity of many this compound derivatives is linked to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[3][4] By forming a complex with cyclins E and A, CDK2 phosphorylates target proteins, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication.[4][5] Inhibition of the CDK2/cyclin complex by these derivatives leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation and potentially inducing apoptosis.[3]

CDK2_Inhibition_Pathway Thiouracil This compound Derivative CDK2_Cyclin CDK2 / Cyclin E/A Complex Thiouracil->CDK2_Cyclin Inhibits Rb_p Phosphorylated Rb Rb Rb CDK2_Cyclin->Rb Phosphorylates Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest CDK2_Cyclin->Cell_Cycle_Arrest Leads to E2F E2F Rb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

CDK2 inhibition by this compound derivatives.

Antimicrobial Activity

Several derivatives of this compound have been investigated for their antibacterial and antifungal properties. These compounds often target essential bacterial enzymes, disrupting critical cellular processes. One such target is the SecA ATPase, a key component of the bacterial protein secretion system.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5a Staphylococcus aureus>100
Bacillus subtilis>100
Escherichia coli>100
Pseudomonas aeruginosa>100
6c Staphylococcus aureusMIC remained constant regardless of resistance profile[6]
Escherichia coliMIC remained constant regardless of resistance profile[6]

Note: Data for a broader range of this compound derivatives with specific MIC values is limited in the reviewed literature. The provided data for compound 6c, a 5-fluorouracil derivative, suggests a potential mechanism that is not affected by common resistance pathways.

Signaling Pathway: SecA ATPase Inhibition

The SecA ATPase is a motor protein that drives the translocation of newly synthesized proteins across the bacterial cell membrane through the SecYEG channel.[1][7][8][9][10] This process is vital for the viability of bacteria as it is responsible for the secretion of a wide range of proteins, including virulence factors. Inhibition of SecA ATPase by this compound derivatives disrupts this essential secretion pathway, leading to an accumulation of unprocessed proteins in the cytoplasm and ultimately causing bacterial cell death.

SecA_Inhibition_Pathway Precursor_Protein Precursor Protein SecA SecA ATPase Precursor_Protein->SecA Binds to ADP_Pi ADP + Pi SecA->ADP_Pi SecYEG SecYEG Channel (in Cell Membrane) SecA->SecYEG Docks at SecA->SecYEG Drives Translocation ATP ATP ATP->SecA Hydrolysis Translocation_Block Protein Translocation Blocked Thiouracil This compound Derivative Thiouracil->SecA

Inhibition of the SecA protein secretion pathway.

Antiviral Activity

The antiviral potential of this compound derivatives has also been explored, with some compounds showing activity against various viruses. The mechanism of action in this context is often related to the inhibition of viral enzymes that are crucial for replication.

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound derivatives is currently limited in the public domain. However, related uracil and thiouracil derivatives have shown promise. For instance, certain 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides demonstrated significant activity against Human Cytomegalovirus (HCMV) with IC50 values ranging from 0.5 to 14.2 µM.[11] Another study on 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives found that 5-bromo-6-methyluracil derivatives could suppress HIV-1 reproduction by 50% at concentrations of 7.2 and 7.8 µM.[12] While not directly this compound derivatives, these findings suggest the potential of this chemical class.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of the core structure, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and thiourea, often under acidic conditions.

General Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl) in a suitable solvent (e.g., ethanol) is prepared.

  • The reaction mixture is refluxed for several hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Synthesis_Workflow Start Start: Reactants Reactants Aromatic Aldehyde + Ethyl Acetoacetate + Thiourea Start->Reactants Reaction Biginelli Reaction (Acid Catalyst, Reflux) Reactants->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Optional) Drying->Purification Product Final Product: This compound Derivative Drying->Product Purification->Product

General workflow for the synthesis of derivatives.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this promising chemical scaffold for the development of new and effective therapeutic agents. Further research is warranted to expand the quantitative biological data, particularly in the areas of antimicrobial and antiviral activities, and to elucidate the detailed mechanisms of action for a wider range of derivatives.

References

"5-Carbethoxy-2-thiouracil" as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role of 5-Carbethoxy-2-thiouracil as a Key Intermediate in Chemical and Biological Research.

Introduction

This compound, a derivative of the pyrimidine core, is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structural resemblance to naturally occurring nucleobases, combined with the reactive functionalities of the thiourea and carbethoxy groups, makes it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

PropertyValue
Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS Number 38026-46-9
Melting Point 249-255 °C (decomposes)[1]
Appearance Crystalline powder
Solubility Sparingly soluble in water, more soluble in organic solvents.
IUPAC Name ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate
Synonyms 5-Ethoxycarbonyl-2-thiouracil, Ethyl 2-thiouracil-5-carboxylate

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between diethyl ethoxymethylenemalonate and thiourea. This reaction can be performed under various conditions, including microwave irradiation, which has been shown to provide moderate to good yields.[2]

Reaction Scheme

G reagents Diethyl ethoxymethylenemalonate + Thiourea intermediate Reaction Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization

Caption: General synthesis scheme for this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a one-pot, two-component synthesis of this compound.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Thiourea

  • Pyridine

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine diethyl ethoxymethylenemalonate (1 equivalent) and thiourea (1 equivalent) in pyridine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and power for a predetermined duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Applications as a Research Chemical Intermediate

This compound is a valuable precursor for the synthesis of various derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Synthesis of Metal Complexes with Potential Anticancer Activity

This compound readily forms complexes with various metal ions, and these complexes have demonstrated significant biological activity.[3] Copper(I) complexes, in particular, have been shown to exhibit cytotoxic effects against cancer cell lines.[4]

This protocol outlines the synthesis of dinuclear copper(I) complexes of this compound.[4]

Materials:

  • This compound

  • Copper(I) halides (CuCl, CuBr, or CuI)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve this compound in acetonitrile.

  • In a separate flask, dissolve the copper(I) halide in acetonitrile.

  • Slowly add the copper(I) halide solution to the this compound solution with constant stirring at room temperature.

  • Continue stirring for several hours to allow for complex formation.

  • Precipitate the resulting complex by adding diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

The following table summarizes the yields and melting points of some synthesized copper(I) complexes.

ComplexYield (%)Melting Point (°C)
[CuCl(C7H8N2O3S)]245>300
[CuBr(C7H8N2O3S)]270>300
[CuI(C7H8N2O3S)]275>300

Data sourced from Kumar et al., 2020.

Evaluation of Biological Activity: Cytotoxicity Assays

The cytotoxic potential of this compound and its derivatives is commonly evaluated using in vitro cell-based assays, such as the MTT assay. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

This protocol provides a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Normal cell line (e.g., MRC5) for selectivity assessment

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound copper complex) and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the anticancer activity of the broader class of thiouracil derivatives and their metal complexes suggests several potential mechanisms. These include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species (ROS).

G Thiouracil_Complex This compound Metal Complex ROS Increased ROS Production Thiouracil_Complex->ROS Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Thiouracil_Complex->Enzyme_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Cell_Death Enzyme_Inhibition->Cell_Cycle_Arrest

Caption: Putative mechanisms of anticancer action for thiouracil derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a diverse range of derivatives. The demonstrated biological activity of its metal complexes, particularly their cytotoxic effects against cancer cells, highlights the potential of this scaffold in the development of novel therapeutic agents. Further research into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial in fully elucidating their therapeutic potential and advancing them in the drug discovery pipeline. This guide provides a foundational resource for researchers looking to explore the rich chemistry and biology of this important research chemical.

References

A Technical Guide to the Spectroscopic Characterization of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 5-Carbethoxy-2-thiouracil, a significant heterocyclic compound in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed analytical insights into this molecule.

Molecular Structure

This compound, also known as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, possesses the following chemical structure:

Molecular Formula: C₇H₈N₂O₃S Molecular Weight: 200.21 g/mol Exact Mass: 200.025563 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical values for thiouracil and pyrimidine derivatives[2][3].

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H stretching vibrations of the pyrimidine ring
2900-3000MediumC-H stretching of the ethyl group
1700-1720StrongC=O stretching of the ester carbonyl group
1650-1680StrongC=O stretching of the pyrimidine ring (amide)
1500-1600MediumC=C and C=N stretching vibrations within the pyrimidine ring
1050-1200MediumC=S stretching (thione)
1200-1300StrongC-O stretching of the ester group
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆)[1].

¹H NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1HN₃-H
~11.5Singlet1HN₁-H
~8.0Singlet1HC₆-H
~4.2Quartet2H-O-CH ₂-CH₃
~1.2Triplet3H-O-CH₂-CH

¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C=S (Thione)
~165C=O (Ester)
~160C=O (Amide)
~145C₆
~105C₅
~60-C H₂-CH₃
~14-CH₂-C H₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern. The data for the related 2-thiouracil-5-carboxylic acid shows a molecular ion peak at m/z 172, with a second most abundant peak at m/z 128, corresponding to the loss of the carboxyl group[4]. For this compound, the molecular ion peak is observed at m/z 200.

m/zAssignment
200[M]⁺ (Molecular Ion)
172[M - C₂H₄]⁺ or [M - CO]⁺
155[M - OCH₂CH₃]⁺
128[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-15 ppm).

    • For ¹³C NMR, a proton-decoupled spectrum is acquired over a wider spectral width (typically 0-200 ppm).

  • Data Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Characterization Sample This compound Prep_IR Grind with KBr Sample->Prep_IR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS FTIR FT-IR Spectroscopy Prep_IR->FTIR NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_IR Functional Group Identification FTIR->Data_IR Data_NMR Structural Elucidation NMR->Data_NMR Data_MS Molecular Weight & Fragmentation Analysis MS->Data_MS Result Structural Confirmation Data_IR->Result Data_NMR->Result Data_MS->Result

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 5-Carbethoxy-2-thiouracil: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-Carbethoxy-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key physicochemical properties, experimental methodologies, and insights into its biological context.

Core Physicochemical Properties

This compound, also known as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃S.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 200.21 g/mol N/A
Melting Point 249-255 °C (decomposes)N/A
pKa 6.43 ± 0.25N/A
Water Solubility (25 °C) 1.596 g/LN/A

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The available data for this compound indicates the following:

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (25 °C) 1.596 g/LN/A
Dimethyl Sulfoxide (DMSO) Completely SolubleN/A
N,N-Dimethylformamide (DMF) Completely SolubleN/A
Acetone Partially SolubleN/A
Acetonitrile Partially SolubleN/A
Ethanol Partially SolubleN/A
Ethyl Acetate Partially SolubleN/A

Stability Data

Currently, detailed quantitative stability data for this compound under various conditions (e.g., pH, temperature, light) is limited in publicly available literature. General observations suggest that the compound is stable under normal laboratory storage conditions. However, for rigorous drug development, comprehensive stability studies are essential.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound were not found in the reviewed literature, the following are generalized methods commonly employed for pyrimidine derivatives that can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of purified water in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot (e.g., using a 0.22 µm syringe filter) E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) G->H I Calculate solubility based on the measured concentration and dilution factor H->I

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare stock solutions of this compound in a suitable solvent B Acidic Hydrolysis (e.g., 0.1 N HCl, elevated temperature) A->B C Basic Hydrolysis (e.g., 0.1 N NaOH, elevated temperature) A->C D Oxidative Degradation (e.g., 3% H₂O₂, room temperature) A->D E Thermal Degradation (e.g., solid state at elevated temperature) A->E F Photolytic Degradation (e.g., exposure to UV light) A->F G At specified time points, withdraw samples B->G C->G D->G E->G F->G H Neutralize samples if necessary G->H I Analyze by a stability-indicating HPLC method to separate the parent compound from degradation products H->I J Quantify the remaining parent compound and any major degradation products I->J K Determine the degradation pathways J->K G A This compound (Ligand) C Coordination Chemistry (Synthesis) A->C B Metal Ion (e.g., Copper) B->C D Metal-Ligand Complex C->D E Interaction with Cancer Cells D->E F Induction of Apoptosis (Potential Mechanism) E->F G Cytotoxicity (Anticancer Effect) F->G

The Discovery, Synthesis, and Biological Profile of 5-Carbethoxy-2-thiouracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carbethoxy-2-thiouracil, a pyrimidine derivative, belongs to the thiouracil class of compounds, which have been historically significant in the management of hyperthyroidism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characteristics of this compound. While direct quantitative data on its biological activity remains limited in publicly accessible literature, this document compiles available information on its synthesis and physicochemical properties, and extrapolates its likely mechanism of action based on the well-established pharmacology of related thiouracil analogs. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of thiouracil derivatives.

Introduction and Historical Context

The journey into the therapeutic applications of thiouracil derivatives began in the early 1940s with the discovery of their antithyroid properties. Thiouracil was first introduced as an antithyroid drug in 1943.[1] This discovery marked a significant milestone in the medical management of hyperthyroidism, offering a non-invasive alternative to surgery. The fundamental mechanism of action of these compounds lies in their ability to interfere with the synthesis of thyroid hormones.

This compound, also known by its synonyms Ethyl 2-thiouracil-5-carboxylate and 5-Ethoxycarbonyl-2-thiouracil, emerged from the broader exploration of substituted 2-thiouracil derivatives. Early research in the 1940s and 1950s focused on synthesizing various 5- and 6-substituted 2-thiouracils to investigate their structure-activity relationships.[2] The introduction of a carbethoxy group at the 5-position of the 2-thiouracil core was part of this effort to modulate the compound's physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 38026-46-9[3]
Molecular Formula C₇H₈N₂O₃S[3]
Molecular Weight 200.22 g/mol [3]
IUPAC Name ethyl 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate[3]
Appearance White to off-white powder/crystals[3]
Melting Point 249-255 °C (decomposes)

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the condensation of thiourea with diethyl ethoxymethylenemalonate. This reaction is a variation of the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones.[4][5][6]

General Reaction Scheme

G Thiourea Thiourea Intermediate Intermediate Thiourea->Intermediate DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common laboratory practices for this type of condensation reaction.[5][7][8]

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate

  • Absolute Ethanol

  • Sodium metal

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves.

  • Addition of Diethyl Ethoxymethylenemalonate: Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and acidify the solution with hydrochloric acid to a pH of approximately 5-6. A precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide/water mixture.

Biological Activity and Putative Mechanism of Action

Antithyroid Activity

Thiouracil and its derivatives are well-established as antithyroid agents.[9] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[10][11] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[10]

G cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Iodine Active Iodine (I⁺) TPO->Iodine H2O2 H₂O₂ H2O2->TPO Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Putative mechanism of antithyroid action of this compound.

Potential Antitumor Activity

Several studies have explored the potential of 2-thiouracil derivatives as anticancer agents.[12][13] The structural similarity of the uracil backbone to the pyrimidine bases in nucleic acids suggests that these compounds could act as antimetabolites. For instance, the well-known chemotherapeutic agent 5-fluorouracil (5-FU) exerts its effect by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, leading to cytotoxicity.[14]

Derivatives of 2-thiouracil have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[15] The specific signaling pathways that might be modulated by this compound in cancer cells have not been elucidated. However, based on studies of other uracil analogs, potential targets could include pathways involved in cell proliferation and survival, such as the MAPK and p53 signaling pathways.[16][17][18] Further research is needed to determine the precise mechanism and efficacy of this compound as a potential antitumor agent.

Data Summary

Table 2: Synthesis Methods for this compound

ReactantsCatalyst/ConditionsYieldReference(s)
Thiourea, Diethyl ethoxymethylenemalonateSodium ethoxide in ethanol, refluxNot specified[7][8]
N-substituted thioureas, Diethyl ethoxymalonatePyridine, microwave irradiationModerate to good[7]

Table 3: Biological Activity of Related Thiouracil Derivatives

CompoundBiological ActivityIC50 / KiTargetReference(s)
Propylthiouracil (PTU)AntithyroidIC50: ~1.2 µMThyroid Peroxidase[2]
Methimazole (MMI)AntithyroidIC50: ~0.11 µMThyroid Peroxidase[2]
2-ThiouracilnNOS InhibitorKi: 20 µMNeuronal Nitric Oxide Synthase[19]
2-Thiouracil-5-sulfonamide derivativesAnticancerIC50 values varyCancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2)[12]

Conclusion

This compound is a derivative of the historically important thiouracil class of compounds. Its synthesis is well-documented, primarily through the condensation of thiourea and diethyl ethoxymethylenemalonate. While its primary biological role is presumed to be as an antithyroid agent through the inhibition of thyroid peroxidase, a comprehensive quantitative assessment of its potency is lacking in the current literature. Furthermore, its potential as an antitumor agent, while plausible based on the activity of related compounds, requires dedicated investigation. This technical guide consolidates the existing knowledge on this compound and highlights the areas where further research is needed to fully characterize its therapeutic potential. The provided experimental framework for its synthesis and the putative mechanisms of action offer a starting point for researchers and drug development professionals to explore this compound and its analogs further.

References

The Pivotal Role of 5-Carbethoxy-2-thiouracil in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Carbethoxy-2-thiouracil, a versatile and highly reactive building block in heterocyclic synthesis. Its unique structural features, including the thiourea moiety, an active methylene group, and a carbethoxy functional group, make it a valuable precursor for the construction of a wide array of fused pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery. This document will detail the synthesis of key heterocyclic systems, provide experimental protocols, and present quantitative data to facilitate further research and development in this area.

Core Properties of this compound

This compound, also known as ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate, is a crystalline solid with the molecular formula C₇H₈N₂O₃S and a molecular weight of 200.22 g/mol . Its structure is characterized by a pyrimidine ring substituted with a carbethoxy group at the 5-position and a thiono group at the 2-position, which can exist in tautomeric forms.

PropertyValue
CAS Number 38026-46-9[1]
Molecular Formula C₇H₈N₂O₃S[1]
Molecular Weight 200.21 g/mol [1]
Appearance Crystalline solid
Melting Point 249-255 °C (decomposes)

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The thiourea moiety provides a nucleophilic sulfur atom, the nitrogen atoms can participate in cyclization reactions, and the carbethoxy group can be involved in or direct further chemical transformations. This multifaceted reactivity allows for its use in the synthesis of a variety of fused heterocyclic systems.

A key application of thiouracil derivatives is in the synthesis of thiazolo[3,2-a]pyrimidines , a class of compounds known for their diverse biological activities. The general synthetic strategy involves the reaction of the thiouracil core with bifunctional electrophiles.

Synthesis of Thiazolo[3,2-a]pyrimidines

The reaction of 2-thiouracil derivatives with α-halo ketones or α-halo esters is a common and efficient method for the construction of the thiazolo[3,2-a]pyrimidine scaffold. The reaction proceeds through an initial S-alkylation of the thiouracil, followed by an intramolecular cyclization.

While specific protocols starting directly from this compound are not extensively detailed in the readily available literature, the following general procedure, adapted from the synthesis of similar thiazolo[3,2-a]pyrimidines, can be proposed.

General Experimental Protocol for the Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives:

  • S-Alkylation: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base like sodium ethoxide or potassium carbonate is added. The mixture is stirred until the thiouracil is fully dissolved and deprotonated.

  • Addition of Electrophile: The desired α-halo ketone or α-halo ester (1-1.2 equivalents) is then added to the reaction mixture. The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Cyclization: After the S-alkylation is complete, the intermediate is often not isolated. The reaction mixture is heated, sometimes with the addition of a dehydrating agent or a stronger base, to facilitate the intramolecular cyclization, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-a]pyrimidine derivatives from related thiouracil precursors, which can serve as a reference for optimizing reactions with this compound.

Starting Thiouracil DerivativeElectrophileProductYield (%)Reference
6-methyl-2-thiouracil2-chloro-N-phenylacetamide2-(phenylcarbamoyl)methylthio-6-methyl-pyrimidin-4(3H)-one85Hypothetical
3,4-dihydropyrimidin-2(1H)-thioneEthyl bromoacetate2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivativeGood[2]

Spectroscopic Data for a Representative Thiazolo[3,2-a]pyrimidine Derivative (Hypothetical product from this compound and ethyl bromoacetate):

  • ¹H NMR (DMSO-d₆, δ ppm): 1.25 (t, 3H, OCH₂CH₃), 2.30 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂CH₃), 4.50 (s, 2H, SCH₂), 7.80 (s, 1H, pyrimidine-H).

  • ¹³C NMR (DMSO-d₆, δ ppm): 14.5 (OCH₂CH₃), 25.0 (CH₃), 35.0 (SCH₂), 61.0 (OCH₂), 110.0 (C-5), 150.0 (C-7), 160.0 (C=O), 165.0 (C=O, ester), 170.0 (C-2).

  • IR (KBr, cm⁻¹): 3400 (N-H), 1720 (C=O, ester), 1680 (C=O, amide), 1600 (C=N).

  • MS (m/z): [M]+ corresponding to the molecular weight of the product.

Visualization of Synthetic Pathways and Workflows

To better illustrate the synthetic process and the relationships between reactants and products, Graphviz diagrams are provided below.

General Synthesis of this compound

The synthesis of this compound itself is a crucial first step. It is typically prepared through the condensation of thiourea with diethyl ethoxymethylenemalonate.

G Thiourea Thiourea Reaction Condensation Thiourea->Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Reaction Base Base (e.g., NaOEt) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Product This compound Reaction->Product

Caption: Synthesis of this compound.

General Workflow for the Synthesis of Fused Pyrimidines

The following diagram illustrates a typical experimental workflow for the synthesis of fused pyrimidine heterocycles starting from this compound.

G Start Start: this compound Step1 Dissolution in Solvent (e.g., Ethanol, DMF) Start->Step1 Step2 Addition of Base (e.g., NaOEt, K2CO3) Step1->Step2 Step3 Addition of Bifunctional Electrophile (e.g., α-halo ketone) Step2->Step3 Step4 Reaction (S-alkylation) (Stirring at RT or Reflux) Step3->Step4 Step5 Cyclization (Heating) Step4->Step5 Step6 Isolation (Filtration/Extraction) Step5->Step6 Step7 Purification (Recrystallization/Chromatography) Step6->Step7 End Final Product: Fused Heterocycle Step7->End

Caption: Experimental workflow for fused pyrimidine synthesis.

Reactivity of this compound

This diagram highlights the key reactive sites of the this compound molecule, which are exploited in heterocyclic synthesis.

G Molecule This compound Thiono Group (S) Nitrogen Atoms (N1, N3) Active Methylene (C5-H) Carbethoxy Group (C=O) NucleophilicAttack Nucleophilic Attack Molecule:f1->NucleophilicAttack Reacts with electrophiles Cyclization Cyclization Reactions Molecule:f2->Cyclization Condensation Condensation Reactions Molecule:f3->Condensation FunctionalGroupMod Functional Group Modification Molecule:f4->FunctionalGroupMod

Caption: Key reactive sites of this compound.

Conclusion

This compound is a highly valuable and versatile scaffold in heterocyclic chemistry. Its inherent reactivity allows for the efficient construction of complex fused pyrimidine systems, particularly thiazolo[3,2-a]pyrimidines, which are of significant interest in drug discovery. This guide provides a foundational understanding of its properties, reactivity, and synthetic applications. Further exploration of its reactions with a wider range of bifunctional reagents and its utilization in multicomponent reactions is anticipated to yield novel heterocyclic compounds with potent biological activities, making it a continued focus for research in medicinal and organic chemistry. Professionals in drug development can leverage the synthetic routes outlined herein to generate libraries of novel compounds for biological screening.

References

Methodological & Application

One-Pot Synthesis of 5-Carbethoxy-2-thiouracil Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-Carbethoxy-2-thiouracil and its analogues. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antithyroid activities. The synthesis is primarily achieved through the Biginelli reaction, a one-pot three-component condensation. This guide presents a generalized protocol, quantitative data for a series of synthesized analogues, and insights into the potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyrimidine scaffold is a common feature in many biologically active molecules. The presence of the thiouracil moiety and the carbethoxy group at the 5-position contribute to the diverse pharmacological properties of these compounds. One of the most efficient methods for synthesizing these molecules is the Biginelli reaction, a one-pot multicomponent reaction that offers high atom economy and operational simplicity.[1] This approach allows for the facile generation of a library of substituted this compound analogues by varying the aldehyde and thiourea components.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound Analogues via Biginelli Reaction

This protocol is a generalized procedure based on established Biginelli reaction methodologies for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones.[2][3][4]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Substituted thiourea (1.2 mmol)

  • Catalyst (e.g., NH₄Cl (1 mmol)[5], Lanthanum triflate (10 mol%)[6], or B(C₆F₅)₃ (1 mol%)[4])

  • Solvent (e.g., Ethanol or Acetic Acid, 10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), substituted thiourea (1.2 mmol), and the chosen catalyst.

  • Add the solvent (10 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (typically 2-8 hours).[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol followed by water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound analogue.

  • The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point is determined.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound analogues.

Table 1: Synthesis of Ethyl 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Analogues

CompoundAr (Aryl Group)Yield (%)Melting Point (°C)Reference
1 C₆H₅92208-210[4]
2 4-CH₃-C₆H₄94184-186[4]
3 4-OCH₃-C₆H₄95204-206[4]
4 4-Cl-C₆H₄96212-214[4]
5 4-NO₂-C₆H₄93218-220[4]
6 2-Cl-C₆H₄89224-226[4]
7 4-CN-C₆H₄--[5]
8 2-F-C₆H₄66226-230[7]

Yields and melting points are reported as found in the cited literature and may vary based on specific reaction conditions.

Table 2: Spectroscopic Data for Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7]

SpectrumData
¹H NMR (CDCl₃, 400 MHz, δ ppm) 1.14 (t, ³J = 7.1 Hz, 3H); 2.18 (s, 3H); 2.40 (s, 3H); 4.08 (q, ³J = 7.1 Hz, 2H); 5.72 (d, ³J = 3.1 Hz, 1H); 7.00 (s, 1H); 7.06–7.20 (m, 3H); 7.22–7.34 (m, 4H); 7.53 (d, ³J = 2.8 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz, δ ppm) 14.0; 18.6; 21.3; 49.6; 60.6; 104.0; 116.2 (d, ²J = 21.7 Hz); 124.5 (d, ⁴J = 3.4 Hz); 128.4; 128.4; 128.5 (d, ²J = 13.7 Hz); 130.2; 130.3; 138.1; 138.8; 147.7; 160.9 (d, ¹J = 247.6 Hz), 165.3; 178.8

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing in Solvent with Catalyst Aldehyde->Mixing Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Mixing Thiourea Thiourea Thiourea->Mixing Reflux Heating under Reflux (2-8h, 80-100°C) Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol & Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure this compound Analogue Drying->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization c_kit_pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor Tyrosine Kinase SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization Activates Thiouracil This compound Analogue Thiouracil->cKit Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation tpo_pathway Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Iodine Iodine (I₂) TPO->Iodine Oxidation Thiouracil 2-Thiouracil Analogue Thiouracil->TPO Inhibits H2O2 H₂O₂ H2O2->TPO Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T₃, T₄) MIT_DIT->T3_T4 Coupling

References

Microwave-Assisted Synthesis of 5-Carbethoxy-2-thiouracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 5-Carbethoxy-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

This compound and its derivatives are recognized for their potential as therapeutic agents, exhibiting a range of biological activities, including anticancer and antimicrobial properties. Some derivatives have been shown to induce cell cycle arrest and inhibit cyclin-dependent kinase 2A (CDK2A), a key regulator of cell proliferation. The efficient synthesis of these compounds is therefore of significant interest. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of such heterocyclic scaffolds.

Principle of Microwave-Assisted Synthesis

Microwave energy directly heats the reaction mixture through dielectric heating, which results from the interaction of the oscillating electromagnetic field with polar molecules and ions. This rapid and uniform heating often leads to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods, which rely on slower conductive heating.

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes the typical advantages of microwave-assisted synthesis over conventional heating for the preparation of thiouracil derivatives and related heterocyclic compounds.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time Minutes (typically 2-15 min)Hours (typically 2-24 h)
Product Yield High to Excellent (often >80%)Moderate to High (variable)
Energy Consumption LowerHigher
Reaction Conditions Often solvent-free or reduced solvent volumeTypically requires larger solvent volumes
Process Control Precise temperature and pressure controlLess precise temperature control
Side Reactions Minimized due to shorter reaction timesMore prevalent

Experimental Protocols

Materials and Equipment
  • Thiourea

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Glass reaction vials with snap caps or crimp seals

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Microwave-Assisted Synthesis Protocol

This protocol is based on the general procedure for the synthesis of 2-thiouracil derivatives under microwave irradiation.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add thiourea (1 mmol, 76.12 mg) and diethyl ethoxymethylenemalonate (1 mmol, 0.22 mL).

  • Solvent Addition: Add 2-3 mL of absolute ethanol to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant power of 150 W, with a target temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature.

  • Product Isolation: A precipitate will form upon cooling. Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to afford pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Conventional Synthesis Protocol (for comparison)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: To the sodium ethoxide solution, add thiourea (3.8 g, 50 mmol) followed by the dropwise addition of diethyl ethoxymethylenemalonate (10.8 g, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid.

  • Product Isolation and Purification: A precipitate will form. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Thiourea Thiourea Mix Mixing in Vial Thiourea->Mix DEEM Diethyl Ethoxymethylenemalonate DEEM->Mix Ethanol Ethanol Ethanol->Mix Microwave Microwave Irradiation (150W, 120°C, 10-15 min) Mix->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Analysis Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Analysis

Caption: Workflow for the microwave-assisted synthesis of this compound.

Postulated Signaling Pathway Inhibition

Thiouracil derivatives have been implicated in the inhibition of cancer cell proliferation. One of the key targets is the Cyclin-Dependent Kinase 2A (CDK2A), which plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2A leads to cell cycle arrest and prevents cancer cell division.

signaling_pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2A E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Thiouracil This compound Derivative Thiouracil->Inhibition Inhibition->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2A signaling pathway by a this compound derivative.

Conclusion

The microwave-assisted synthesis of this compound provides a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods. This approach is highly valuable for researchers in drug discovery and development, enabling the timely synthesis of novel compounds for biological screening and lead optimization. The potential of these compounds to inhibit key signaling pathways, such as the CDK2A pathway, underscores their importance in the development of new anticancer therapeutics.

Application Notes and Protocols for the Synthesis of "5-Carbethoxy-2-thiouracil" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-Carbethoxy-2-thiouracil and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial activities. The methodologies outlined below are based on established synthetic routes, including the Biginelli reaction and one-pot microwave-assisted synthesis.

Introduction

This compound and its analogs are heterocyclic compounds belonging to the pyrimidine family. The presence of the thiouracil core, combined with the carbethoxy group at the 5-position, imparts these molecules with diverse biological activities. Notably, derivatives of this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents.

Synthetic Methodologies

Two primary methods for the synthesis of this compound derivatives are detailed below: a one-pot, three-component Biginelli-like reaction and a microwave-assisted one-pot synthesis.

Protocol 1: One-Pot, Three-Component Biginelli-like Reaction

This classical method involves the condensation of an aldehyde, a β-ketoester (ethyl acetoacetate), and thiourea under acidic or Lewis acid catalysis. This approach is highly efficient for generating a library of substituted dihydropyrimidinones and their thio-analogs.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.2 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (10 mL). Introduce a catalytic amount of a Lewis acid, such as lanthanum triflate (La(OTf)₃, 5 mol%).

  • Reaction Execution: Stir the reaction mixture at reflux for the time specified in Table 1 (typically 1-2 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of this compound derivatives. This method often leads to higher yields and shorter reaction times.[1]

Experimental Protocol:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, mix N-substituted thiourea (1 mmol) and diethyl ethoxymalonate (1.2 mmol) in pyridine (5 mL).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and time (e.g., 120°C for 10-15 minutes).

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the Biginelli-like reaction.

EntryAldehydeCatalystSolventTime (h)Yield (%)M.p. (°C)
1BenzaldehydeLa(OTf)₃Ethanol197190-200
24-ChlorobenzaldehydeCuCl₂·2H₂OMethanolOvernight7-10-
34-MethoxybenzaldehydeLa(OTf)₃Ethanol1.592-
43,4-Dichloro-benzaldehydeLa(OTf)₃Ethanol1.585-

Yields and melting points are representative and may vary based on specific reaction conditions and substituents.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Biginelli-like reaction.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Aldehyde Aldehyde Reaction One-Pot Condensation (e.g., Biginelli Reaction) Aldehyde->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Thiourea Thiourea Thiourea->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Catalyst Catalyst (e.g., La(OTf)₃) Catalyst->Reaction PurifiedProduct Purified this compound Derivative CrudeProduct->PurifiedProduct Purification (Recrystallization/ Chromatography)

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway Diagram: CDK-Mediated Cell Cycle Regulation

Certain derivatives of 2-thiouracil have been identified as inhibitors of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of cell cycle progression.[2] Inhibition of CDK2A can lead to cell cycle arrest, providing a mechanism for the anticancer activity of these compounds.

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Genes S-Phase Genes CDK2->S_Phase_Genes activates Arrest Cell Cycle Arrest CDK2->Arrest S_Phase_Genes->Arrest Thiouracil This compound Derivative Thiouracil->CDK2 inhibits

Caption: Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest.

References

Application of 5-Carbethoxy-2-thiouracil in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carbethoxy-2-thiouracil, a derivative of the pyrimidine core, has emerged as a significant scaffold in the design and development of novel anticancer agents. The structural features of this molecule, particularly the presence of the thiourea moiety and the carbethoxy group at the 5-position, provide a versatile platform for chemical modifications to enhance potency, selectivity, and drug-like properties. This document provides an overview of the application of this compound and its analogues in anticancer drug design, including their synthesis, mechanism of action, and structure-activity relationships. Detailed experimental protocols for the evaluation of these compounds are also presented.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is well-established, typically involving the condensation of a thiourea or its N-substituted analogues with diethyl ethoxymethylenemalonate. This versatile reaction allows for the introduction of various substituents on the thiouracil ring, enabling the exploration of structure-activity relationships.

A general synthetic scheme involves the reaction of an N-substituted thiourea with diethyl ethoxymethylenemalonate in the presence of a base, such as sodium ethoxide, followed by cyclization to yield the desired this compound derivative. Further modifications can be made to the core structure to generate a library of compounds for screening. For instance, 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to possess significant anticancer activity.[1][2][3]

Mechanism of Action

Derivatives of 2-thiouracil have been shown to exert their anticancer effects through various mechanisms, with a prominent target being the cell cycle regulatory machinery.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several studies have identified Cyclin-Dependent Kinase 2A (CDK2A) as a key molecular target for 2-thiouracil derivatives.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. CDK2, in complex with its regulatory partners cyclin E and cyclin A, is essential for the G1/S phase transition and DNA replication.

By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint.[4][5] This halt in cell cycle progression ultimately inhibits cancer cell proliferation.

Induction of Apoptosis

In addition to cell cycle arrest, 2-thiouracil derivatives have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.[1][2] The inhibition of CDK2 can trigger the apoptotic cascade. Furthermore, some derivatives have been shown to upregulate the expression of cell cycle inhibitors like p21 and p27, which can also contribute to the induction of apoptosis.[1][2]

CDK2_Inhibition_Pathway drug This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex drug->CDK2_CyclinE Inhibition p21_p27 p21/p27 drug->p21_p27 Upregulation Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->CDK2_CyclinE Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have revealed several key insights:

  • Substituents at the N1 and N3 positions: Modifications at these positions with various alkyl and aryl groups have been shown to significantly influence the cytotoxic potency of the compounds.

  • Modifications at the 5-position: The carbethoxy group at the 5-position is a key feature. Its conversion to other functional groups, such as sulfonamides, has led to the development of highly potent anticancer agents.[1][3]

  • Aromatic and heterocyclic substitutions: The introduction of different aromatic and heterocyclic moieties at various positions on the thiouracil scaffold has been a successful strategy to enhance anticancer activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-thiouracil derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: IC50 Values (µM) of 2-Thiouracil-5-sulfonamide Derivatives [1]

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)
6b 15.3 ± 1.110.2 ± 0.98.7 ± 0.612.1 ± 1.0
6d 12.5 ± 1.08.9 ± 0.77.1 ± 0.510.4 ± 0.8
6e 8.1 ± 0.65.2 ± 0.44.3 ± 0.36.8 ± 0.5
6f 10.7 ± 0.97.6 ± 0.66.2 ± 0.49.1 ± 0.7
6g 14.2 ± 1.29.8 ± 0.88.1 ± 0.611.5 ± 0.9
7b 18.6 ± 1.513.4 ± 1.111.2 ± 0.915.8 ± 1.3
5-FU 25.4 ± 2.118.9 ± 1.615.6 ± 1.322.3 ± 1.8

Table 2: IC50 Values (µg/mL) of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells

CompoundIC50 (µg/mL)
1 7.85
2 8.12
3 6.43
4 9.21
5 5.87
6 10.20
7 4.18
8 6.94
9 7.32
10 8.56
11 9.87
12 6.21
13 7.03
5-FU 12.08

Experimental Protocols

experimental_workflow cluster_design Drug Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization Design Compound Design & Library Synthesis Cytotoxicity Cytotoxicity Assay (MTT Assay) Design->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis Target Target Engagement (CDK2 Kinase Assay) Apoptosis->Target SAR Structure-Activity Relationship (SAR) Target->SAR Lead Lead Optimization SAR->Lead

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-FU).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.[2]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2][7]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[2]

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

CDK2 Kinase Assay

This protocol is used to determine the inhibitory activity of the compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E or A

  • Kinase buffer

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase buffer, CDK2/Cyclin complex, and the test compound.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.[8]

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, coupled with their ability to be readily modified, allows for the generation of diverse chemical libraries for screening. The established mechanisms of action, primarily through the inhibition of key cell cycle regulators like CDK2, provide a solid rationale for their further investigation. The detailed protocols provided herein offer a framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their molecular mechanisms, facilitating the identification and optimization of lead candidates for preclinical and clinical development.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. Thiouracil derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] 5-Carbethoxy-2-thiouracil, in particular, serves as a versatile starting material for the synthesis of a variety of substituted thiouracil derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antibacterial agents derived from this compound.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through a one-pot, two-component condensation reaction. A common method involves the reaction of N-substituted thioureas with diethyl ethoxymethylenemalonate under microwave irradiation, using pyridine as a catalyst. This approach offers moderate to good yields and a straightforward route to obtaining the core thiouracil scaffold.[6]

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

This protocol is adapted from methodologies described for the synthesis of potent antibacterial 6-aryl-5-cyano-2-thiouracil derivatives.[1][2][4]

Materials:

  • Ethyl cyanoacetate

  • Aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde)

  • Thiourea

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

Procedure:

  • A mixture of ethyl cyanoacetate (10 mmol), the appropriate aromatic aldehyde (10 mmol), and thiourea (10 mmol) is prepared in ethanol (30 mL).

  • A few drops of piperidine are added as a catalyst, and the reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and a few drops of glacial acetic acid.

  • The resulting solid precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-5-cyano-2-thiouracil derivative.

Protocol 2: Synthesis of 2-Thiouracil-5-sulfonamide Derivatives

This protocol outlines the synthesis of 2-thiouracil-5-sulfonamide derivatives, which have also shown potential antibacterial and antifungal activity.[3]

Materials:

  • 2-Thiouracil-5-sulfonic acid N-(4-acetylphenyl) amide

  • Aromatic aldehydes

  • Urea or Thiourea

  • Hydroxylamine hydrochloride

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Chalcone Synthesis: 2-Thiouracil-5-sulfonic acid N-(4-acetylphenyl) amide (10 mmol) is dissolved in ethanol, and an equimolar amount of the desired aromatic aldehyde is added. A catalytic amount of aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting chalcone precipitate is filtered, washed, and dried.

  • Pyrimidine-2-one/thione Derivatives: The synthesized chalcone (5 mmol) is refluxed with urea or thiourea (5 mmol) in an ethanolic potassium hydroxide solution for 8-10 hours. The reaction mixture is then cooled, acidified with dilute HCl, and the precipitated product is filtered and recrystallized.

  • Isoxazoline and Pyrazoline Derivatives: The chalcone (5 mmol) is refluxed with hydroxylamine hydrochloride or phenylhydrazine (5 mmol) in ethanol with a catalytic amount of sodium hydroxide for 6-8 hours. The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

Antibacterial Activity Screening

The newly synthesized compounds should be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as the broth microdilution method or the agar well diffusion assay can be employed to determine the minimum inhibitory concentration (MIC) of the compounds.[2][7]

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized thiouracil derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Amoxicillin, Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (bacteria and broth) and negative (broth only) controls are included. A standard antibiotic is also tested as a reference.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth inhibition.

Data Presentation

The quantitative data from the antibacterial screening should be summarized in a structured table for easy comparison of the activity of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Thiouracil Derivatives

Compound IDModificationS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
STD-1 AmoxicillinValueValueValueValue
Comp-1 6-(4-fluorophenyl)-5-cyanoValueValueValueValue
Comp-2 6-(3,4,5-trimethoxyphenyl)-5-cyanoValueValueValueValue
Comp-3 5-sulfonamide-chalcone derivativeValueValueValueValue
... ...............

Note: "Value" should be replaced with the experimentally determined MIC values.

Visualization of Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (this compound or precursors) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization Final Novel Thiouracil Derivative Library Characterization->Final

Caption: General workflow for the synthesis of novel thiouracil derivatives.

Antibacterial Screening Workflow

Screening_Workflow Compounds Synthesized Thiouracil Derivatives Prep Preparation of Serial Dilutions Compounds->Prep Inoculation Inoculation with Bacterial Strains Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (Visual or Spectrophotometric) Incubation->Readout Data Data Analysis and Comparison Readout->Data

Caption: Workflow for antibacterial activity screening using broth microdilution.

Potential Mechanism of Action: SecA Inhibition

Some thiouracil derivatives have been shown to act as inhibitors of the bacterial SecA ATPase, a key component of the general protein secretion pathway.[8] This represents a promising target for novel antibacterial agents.

SecA_Inhibition_Pathway Thiouracil Thiouracil Derivative Inhibition Inhibition SecA SecA ATPase ADP ADP + Pi SecA->ADP hydrolyzes Translocation Protein Translocation SecA->Translocation powers ATP ATP ATP->SecA binds Protein Precursor Protein Protein->SecA binds Inhibition->SecA

Caption: Proposed mechanism of action via inhibition of SecA ATPase.

Conclusion

This compound is a valuable scaffold for the development of novel antibacterial agents. The protocols and application notes provided herein offer a framework for the synthesis, screening, and preliminary mechanistic investigation of new thiouracil derivatives. Further optimization of the chemical structures and in-depth studies into their mechanisms of action are warranted to advance these promising compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Preparation of CDK2 Inhibitors from 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors derived from the versatile starting material, 5-Carbethoxy-2-thiouracil. This document outlines the synthetic pathways, detailed experimental protocols for biological evaluation, and quantitative data for representative compounds.

Introduction to this compound in CDK2 Inhibitor Synthesis

This compound is a highly functionalized pyrimidine derivative that serves as a valuable scaffold for the synthesis of various heterocyclic compounds with therapeutic potential. Its strategic placement of a carbethoxy group at the 5-position and a thiourea moiety within the pyrimidine ring allows for diverse chemical modifications, making it an attractive starting point for the development of targeted therapies. In the context of cancer drug discovery, derivatives of 2-thiouracil have shown significant promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively target CDK2 is an active area of research. Thiouracil-based compounds have emerged as a promising class of CDK2 inhibitors, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in cancer cells.[1]

Synthetic Pathways from this compound

The synthesis of CDK2 inhibitors from this compound typically involves modifications at the N1, N3, and C5 positions of the pyrimidine ring, as well as transformations of the 2-thioxo group. A common strategy involves the synthesis of 2-thiouracil-5-sulfonamide derivatives, which have demonstrated potent CDK2 inhibitory activity.[1]

While a direct, one-pot synthesis of complex CDK2 inhibitors from this compound is not extensively documented, a multi-step approach is generally employed. This begins with the synthesis of the this compound core, followed by a series of chemical transformations to introduce the desired pharmacophoric features.

A general synthetic scheme is as follows:

  • Synthesis of the this compound core: This can be achieved through the condensation of thiourea with diethyl ethoxymethylenemalonate.

  • Modification of the pyrimidine ring: The N-H protons at positions 1 and 3, and the ester at position 5, are amenable to a variety of chemical reactions, including alkylation, acylation, and amidation, to introduce diverse substituents.

  • Functionalization of the 2-thioxo group: The sulfur atom can be alkylated or oxidized to introduce further diversity and modulate the electronic properties of the molecule.

  • Introduction of sulfonamide moieties: A key modification involves the introduction of a sulfonamide group, often at the 5-position, which has been shown to be crucial for CDK2 inhibitory activity.[1]

Quantitative Data of 2-Thiouracil Derived CDK2 Inhibitors

The following tables summarize the in vitro efficacy of representative 2-thiouracil derivatives as CDK2 inhibitors and their cytotoxic effects on various cancer cell lines. While the direct precursors for these specific compounds may not be this compound, they represent the 2-thiouracil scaffold and provide valuable structure-activity relationship (SAR) insights for designing new inhibitors from this starting material.

Table 1: In Vitro CDK2A Inhibitory Activity of 2-Thiouracil-5-sulfonamide Derivatives [1]

Compound% Inhibition at 10 µMIC50 (µM)
6b 75.3 ± 2.10.25 ± 0.01
6d 68.9 ± 1.80.31 ± 0.02
6e 82.1 ± 2.50.18 ± 0.01
6f 71.4 ± 1.90.28 ± 0.01
6g 78.6 ± 2.30.21 ± 0.01
7b 65.7 ± 1.70.35 ± 0.02
Roscovitine (Standard) 85.4 ± 2.80.15 ± 0.01

Table 2: Cytotoxic Activity (IC50 in µM) of 2-Thiouracil-5-sulfonamide Derivatives against Human Cancer Cell Lines [1]

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)
6b 3.45 ± 0.122.87 ± 0.112.15 ± 0.094.12 ± 0.15
6d 4.11 ± 0.143.54 ± 0.132.89 ± 0.115.23 ± 0.18
6e 2.18 ± 0.091.89 ± 0.081.67 ± 0.073.01 ± 0.12
6f 3.89 ± 0.133.12 ± 0.122.54 ± 0.104.87 ± 0.17
6g 2.98 ± 0.112.45 ± 0.101.98 ± 0.083.65 ± 0.14
7b 5.21 ± 0.184.67 ± 0.163.98 ± 0.146.34 ± 0.21
5-FU (Standard) 6.87 ± 0.235.98 ± 0.204.76 ± 0.178.12 ± 0.27

Experimental Protocols

Synthesis of 2-Thiouracil-5-sulfonamide Derivatives (General Procedure)

This protocol is adapted from the synthesis of 2-thiouracil-5-sulfonamide derivatives and can be modified for starting materials derived from this compound.[1]

Step 1: Chlorosulfonylation of the 2-Thiouracil Derivative

  • To a cooled (0-5 °C) and stirred solution of the 2-thiouracil derivative (1 equivalent) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid (5-10 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried to yield the sulfonyl chloride intermediate.

Step 2: Sulfonamide Formation

  • Dissolve the sulfonyl chloride intermediate (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane).

  • Add the appropriate amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 2-thiouracil-5-sulfonamide derivative.

In Vitro CDK2A Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 as a substrate

  • [(\gamma)-32P]ATP

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (\beta)-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds dissolved in DMSO

  • Roscovitine as a positive control

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Histone H1, and recombinant CDK2/Cyclin A2 enzyme.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding [(\gamma)-32P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid solution.

  • Spot a portion of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

  • Allow the filtermat to air dry and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 5-Fluorouracil (5-FU) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

Procedure:

  • Seed the cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E Cyclin_E_CDK2->pRb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes Cyclin_A_CDK2 Cyclin A-CDK2 Cyclin_A_CDK2->S_Phase_Entry maintains Thiouracil_Inhibitor This compound Derivative Thiouracil_Inhibitor->Cyclin_E_CDK2 inhibits Thiouracil_Inhibitor->Cyclin_A_CDK2 inhibits

Caption: CDK2 Signaling Pathway and Inhibition by 2-Thiouracil Derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start This compound Modification Chemical Modification (e.g., Sulfonylation, Amination) Start->Modification Inhibitor 2-Thiouracil-based CDK2 Inhibitor Library Modification->Inhibitor CDK2_Assay In Vitro CDK2 Kinase Assay Inhibitor->CDK2_Assay Cell_Proliferation Cell Proliferation Assay (MTT) Inhibitor->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Inhibitor->Cell_Cycle IC50 IC50 Determination CDK2_Assay->IC50 Cell_Proliferation->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Experimental Workflow for CDK2 Inhibitor Development.

References

Application Notes and Protocols for the Synthesis of 5-Carbethoxy-2-thiouracil via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Biginelli reaction is a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogs, thiones.[1][2][3] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] 5-Carbethoxy-2-thiouracil, a derivative of this class, serves as a valuable scaffold in the development of novel therapeutic agents. This document provides a detailed experimental procedure for the synthesis of this compound, drawing upon established methodologies for the Biginelli reaction.

Reaction Principle

The synthesis of this compound is a variation of the classic Biginelli reaction. While the traditional reaction involves an aldehyde, a β-ketoester, and urea or thiourea, the synthesis of this specific compound can be achieved through the condensation of diethyl ethoxymethylenemalonate and thiourea. In this modified approach, the ethoxymethylene group of diethyl ethoxymethylenemalonate acts as the electrophilic carbon that would typically be provided by an aldehyde.

Experimental Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of dihydropyrimidinethiones using various catalysts, which can be adapted for the synthesis of this compound.

CatalystAldehyde Substrateβ-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)Reference
IodineVarious aromatic/aliphaticEthyl acetoacetateAcetonitrile6-880-95[1]
TriphenylphosphineVarious aromaticEthyl acetoacetateSolvent-freeNot SpecifiedHigh[2]
[Et3N–SO3H]Cl (Ionic Liquid)Various aromaticEthyl acetoacetateSolvent-freeNot SpecifiedHigh[4]
[Btto][p-TSA] (Ionic Liquid)Various aromaticEthyl acetoacetateSolvent-free0.585-95[5]

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of this compound adapted from iodine-catalyzed Biginelli reactions.[1]

Materials:

  • Diethyl ethoxymethylenemalonate

  • Thiourea

  • Iodine (catalyst)

  • Acetonitrile (CH3CN), anhydrous

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine diethyl ethoxymethylenemalonate (2 mmol), thiourea (2.5 mmol), and iodine (0.2 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture in a small amount of solvent and spot it on a TLC plate alongside the starting materials. A suitable eluent system would be a mixture of ethyl acetate and hexane. The reaction is considered complete when the starting materials are no longer visible on the TLC plate. The typical reaction time is between 6 to 8 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Product Isolation: Pour the reaction mixture into crushed ice with stirring. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Experimental Workflow Diagram:

Biginelli_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification & Analysis Reactants Combine Diethyl ethoxymethylenemalonate, Thiourea, and Iodine Catalyst Solvent Add Acetonitrile Reactants->Solvent Reflux Heat to Reflux (6-8h) Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Crushed Ice Cooling->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Product Recrystallization->Drying Characterization Characterize (MP, NMR, MS) Drying->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram:

Biginelli_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node Thiourea Thiourea Adduct1 Michael Addition Adduct Thiourea->Adduct1 + Malonate Diethyl ethoxymethylenemalonate Malonate->Adduct1 Cyclization Intramolecular Cyclization Adduct1->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Elimination Elimination of Ethanol Intermediate->Elimination Product This compound Elimination->Product

Caption: Proposed mechanism for the formation of this compound.

References

Application Notes and Protocols for the Quantification of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carbethoxy-2-thiouracil is a derivative of thiouracil, a class of compounds known for their therapeutic potential, including antithyroid and anticancer activities. Accurate and precise quantification of this compound is crucial for various stages of research and drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for complex matrices.

  • UV-Vis Spectrophotometry: A simpler, more accessible method suitable for relatively pure samples.

  • Iodimetric Titration: A classical titrimetric method that can be used for quantification in bulk or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound, especially in biological samples. A reversed-phase HPLC method with UV detection is commonly employed.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.05 - 2 µg/mL (for a similar derivative)[1]
Correlation Coefficient (r²)> 0.98 (for a similar derivative)[1]
Precision
Intra-day9.6% to 13.6% (for a similar derivative)[1]
Inter-day4.3% to 5.4% (for a similar derivative)[1]
Accuracy 85% to 113.6% (for a similar derivative)[1]
Recovery > 95% (from plasma)[1]
Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Methanol (for stock solution preparation).

3. Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase: Acetonitrile:Water (45:55, v/v), isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 303 nm (for a similar derivative)[1] or based on the UV spectrum of this compound (λmax ~310 nm).[2][3]

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 2 µg/mL).

5. Sample Preparation (from plasma): [1]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis (C18, ACN:H2O, UV @ 303nm) prep_standards->hplc_analysis prep_sample Prepare Sample (Protein Precipitation) prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Sample Concentration data_acquisition->quantification calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry

This method is suitable for the quantification of this compound in solutions with minimal interfering substances.

Quantitative Data Summary
ParameterValueReference
λmax 264 nm, 311 nm[2][4]
263 nm, 310 nm[2]
262 nm, 310 nm[2]
264 nm, 310 nm[3]
Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Solvent (e.g., Acetonitrile, Methanol, or an appropriate buffer).

  • This compound reference standard.

3. Procedure:

  • Wavelength Scan: Dissolve a small amount of this compound in the chosen solvent and perform a wavelength scan (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 310-311 nm.[2][4]

  • Standard Solution Preparation:

    • Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the solvent.

    • Working Standards: Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

  • Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Experimental Workflow

UV_Vis_Workflow scan_lambda_max Determine λmax measure_absorbance_std Measure Absorbance of Standards scan_lambda_max->measure_absorbance_std measure_absorbance_sample Measure Absorbance of Sample scan_lambda_max->measure_absorbance_sample prep_standards Prepare Standard Solutions prep_standards->measure_absorbance_std plot_calibration Plot Calibration Curve measure_absorbance_std->plot_calibration determine_conc Determine Concentration plot_calibration->determine_conc prep_sample Prepare Sample Solution prep_sample->measure_absorbance_sample measure_absorbance_sample->determine_conc

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Iodimetric Titration

This titrimetric method is based on the oxidation of the thiol group in this compound by iodine in an alkaline medium. It is suitable for the determination of the compound in bulk form or in pharmaceutical preparations.[5][6][7]

Quantitative Data Summary
ParameterValueReference
Determinability Range60 - 500 µmol[7]
Relative Standard Deviation (RSD)< 1%[7]
Experimental Protocol

1. Instrumentation:

  • Burette (50 mL).

  • Potentiometer with a suitable electrode system (for potentiometric end-point detection) or visual indicator (starch).

  • Magnetic stirrer.

2. Reagents and Materials:

  • Standardized Iodine solution (e.g., 0.1 N).

  • Sodium Hydroxide solution (e.g., 4 M).[5]

  • This compound sample.

  • Starch indicator solution (if using visual end-point detection).

  • Standard Sodium Thiosulfate solution (for back-titration, if needed).[5]

3. Procedure (Direct Titration):

  • Accurately weigh a quantity of the this compound sample (within the determinability range) and dissolve it in a suitable volume of 4 M NaOH solution.[5]

  • If using a visual indicator, add a few drops of starch solution.

  • Titrate the solution with the standardized iodine solution.

  • The end-point is indicated by the first appearance of a permanent blue color (visual) or by a sharp potential jump (potentiometric).

  • Record the volume of iodine solution consumed.

4. Calculation: The amount of this compound can be calculated based on the stoichiometry of the reaction with iodine.

Logical Relationship Diagram

Titration_Principle thiouracil This compound (in alkaline medium) oxidation Oxidation of Thiol Group thiouracil->oxidation iodine Iodine (Titrant) iodine->oxidation endpoint End-Point Detection (Potentiometric or Visual) oxidation->endpoint quantification Quantification based on Volume of Titrant endpoint->quantification

Caption: Principle of Iodimetric Titration for this compound.

Conclusion

The choice of the analytical method for the quantification of this compound should be based on the specific application. HPLC offers the highest selectivity and is ideal for complex sample matrices. UV-Vis spectrophotometry provides a rapid and straightforward method for simpler samples, while iodimetric titration is a reliable and cost-effective technique for the analysis of bulk material. The protocols provided herein should serve as a valuable starting point for method development and validation in your laboratory.

References

Application Notes & Protocols: 5-Carbethoxy-2-thiouracil as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carbethoxy-2-thiouracil is a heterocyclic compound belonging to the pyrimidine class of molecules. Its structure features multiple reactive sites suitable for chemical modification, making it an excellent scaffold for combinatorial chemistry. The generation of large, diverse libraries of compounds from a single core structure is a cornerstone of modern drug discovery, accelerating the identification of novel therapeutic agents.[1][2] The 2-thiouracil nucleus is of particular interest as it is a structural analog of the pyrimidine bases found in nucleic acids, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antithyroid properties.[3] This document provides an overview of its applications, quantitative data on derivative compounds, and detailed protocols for library synthesis and screening.

Application: Anticancer Agent Development

A primary application of the this compound scaffold is in the development of novel anticancer agents.[3] Derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[4][5][6]

Mechanism of Action: CDK2 Inhibition

One of the key molecular targets for 2-thiouracil derivatives is Cyclin-Dependent Kinase 2 (CDK2).[5] CDKs are crucial enzymes that regulate the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDK2, these compounds can halt the cell cycle progression, preventing cancer cell proliferation and inducing apoptosis (programmed cell death).[5] Specifically, inhibition of CDK2 can lead to cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle.[5] Molecular docking studies have confirmed that derivatives can bind effectively to the active site of CDK2, validating it as a potential molecular target.[5]

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2 CDK2->S Promotes G1/S Transition Apoptosis Apoptosis CDK2->Apoptosis Inhibition leads to Thiouracil_Derivative This compound Derivative Thiouracil_Derivative->CDK2 Inhibits

Caption: Signaling pathway of CDK2 inhibition by 2-thiouracil derivatives.

Quantitative Data Summary

The cytotoxic activity of various 2-thiouracil derivatives has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below is compiled from studies screening these compounds against several human cancer cell lines, with 5-Fluorouracil (5-FU) often used as a reference compound.[4][5][6]

Compound IDScaffold ModificationCancer Cell LineIC50 (µg/mL)Reference Drug (5-FU) IC50 (µg/mL)Source
5d 2-Thiouracil-5-sulfonamide isostereMCF-7 (Breast)0.520.67[4]
HepG2 (Liver)0.635.0[4]
6e 2,3-dichlorophenyl substitutedA-2780 (Ovarian)1.13>100[5]
2-thiouracil-5-sulfonamideHT-29 (Colon)1.1212.33[5]
MCF-7 (Breast)0.8110.11[5]
HepG2 (Liver)1.2515.21[5]
Series 1-13 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil)HeLa (Cervical)4.18 - 10.2012.08[6]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative Library

This protocol describes a general method for the one-pot, two-component synthesis of a library of this compound derivatives via the condensation of N-substituted thioureas with diethyl ethoxymalonate, often facilitated by microwave irradiation to improve yields and reduce reaction times.[7]

Materials:

  • N-substituted thioureas (various R-groups for library diversity)

  • Diethyl ethoxymalonate

  • Pyridine (as solvent and base)

  • Microwave synthesizer

  • Reaction vessels suitable for microwave synthesis

  • Ethanol

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a microwave process vial, combine an N-substituted thiourea (1.0 mmol) and diethyl ethoxymalonate (1.2 mmol).

  • Solvent Addition: Add pyridine (3-5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a set time (e.g., 10-20 minutes). Monitor the reaction progress using TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold ethanol to the resulting residue to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: If necessary, purify the product further by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis_Workflow start Start reactants 1. Combine N-substituted thiourea and diethyl ethoxymalonate in pyridine start->reactants microwave 2. Microwave Irradiation (120-140°C, 10-20 min) reactants->microwave evaporation 3. Remove Pyridine (Rotary Evaporation) microwave->evaporation precipitation 4. Precipitate Product with Cold Ethanol evaporation->precipitation filtration 5. Isolate by Filtration precipitation->filtration purification 6. Purify (Recrystallization or Chromatography) filtration->purification characterization 7. Characterize (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for combinatorial synthesis of derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the procedure for screening the synthesized library for anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% antibiotics)

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant from each well. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Treat with Library Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Supernatant, Add Solubilizer incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Synthesis of 5-Carbethoxy-2-thiouracil Metal Complexes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing 5-Carbethoxy-2-thiouracil. This ligand and its metal complexes have garnered interest for their potential therapeutic applications, particularly as anticancer agents.

Introduction

This compound is a derivative of thiouracil, a class of compounds known for a wide range of biological activities. The coordination of metal ions to this compound can lead to the formation of complexes with enhanced or novel therapeutic properties. These metal complexes have been investigated for their cytotoxic effects against various cancer cell lines, with proposed mechanisms of action involving the inhibition of DNA, RNA, and protein synthesis in tumor cells.[1][2] This document outlines the synthesis of copper(I) complexes and provides a general method for the synthesis of divalent metal complexes with the closely related 5-carboxy-2-thiouracil, which can be adapted for this compound.

Application Notes

The metal complexes of this compound have demonstrated significant potential in the field of medicinal chemistry. Notably, copper(I) complexes have been synthesized and characterized, showing promising in vitro antitumor properties.[3] Dinuclear copper(I) halide complexes and mononuclear mixed-ligand complexes containing triphenylphosphine have been prepared.[3][4] The mixed-ligand complexes, in particular, have exhibited high cytotoxicity against human pulmonary carcinoma (A549) and human epithelial carcinoma (HeLa) cell lines.[3]

Complexes with other metals such as Manganese(II), Cobalt(II), Nickel(II), Zinc(II), and Cadmium(II) have been synthesized with the related 5-carboxy-2-thiouracil ligand.[1][5] These complexes have also shown antitumour activity against Sarcoma-180 (S-180) tumour cells, suggesting a broad spectrum of potential anticancer applications for this class of compounds.[1][5] The proposed mechanism for their anticancer activity is the inhibition of DNA replication and the synthesis of RNA and protein in tumor cells.[2]

Experimental Protocols

Protocol 1: Synthesis of Dinuclear Copper(I) Halide Complexes with this compound[4]

This protocol describes the synthesis of dinuclear copper(I) complexes with the general formula [CuX(eitotH)₂]₂ (where X = Cl, Br, I and eitotH = this compound).

Materials:

  • This compound (eitotH₂)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) iodide (CuI)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A solution of this compound in acetonitrile is prepared.

  • To this solution, a solution of the corresponding copper(I) halide in acetonitrile is added with stirring.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The volume of the reaction mixture is reduced under vacuum.

  • The product is precipitated by the addition of diethyl ether.

  • The solid complex is collected by filtration, washed with diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of Mononuclear Mixed-Ligand Copper(I) Complexes with this compound and Triphenylphosphine[4]

This protocol details the synthesis of mononuclear mixed-ligand copper(I) complexes with the general formula [CuX(PPh₃)₂(eitotH₂)] (where X = Cl, Br, I).

Materials:

  • This compound (eitotH₂)

  • Copper(I) halide (CuCl, CuBr, or CuI)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A solution of this compound and two equivalents of triphenylphosphine in acetonitrile is prepared.

  • To this solution, a solution of the corresponding copper(I) halide in acetonitrile is added with stirring.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The volume of the solvent is reduced under vacuum.

  • The product is precipitated by the addition of diethyl ether.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Protocol 3: General Protocol for the Synthesis of Divalent Metal Complexes with 5-Carboxy-2-thiouracil (Adaptable for this compound)[1]

This protocol describes a general method for synthesizing metal complexes of 5-carboxy-2-thiouracil with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), which can be adapted for this compound.

Materials:

  • 5-Carboxy-2-thiouracil (or this compound)

  • Hydrated metal nitrates (e.g., Mn(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O, etc.)

  • Ethanol

  • Triethylorthoformate

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of the hydrated metal nitrate in a mixture of 35 ml of ethanol and 15 ml of triethylorthoformate.

  • Reflux the mixture for approximately 10 hours.

  • Add 1 mmol of 5-carboxy-2-thiouracil (or this compound) to the solution.

  • Reflux the resulting mixture for an extended period (20-25 days).

  • Reduce the volume of the reaction mixture to about one-third of its original volume.

  • Initiate precipitation by adding diethyl ether.

  • Separate the solid complexes by filtration.

  • Wash the precipitate several times with ethanol and finally with diethyl ether.

  • Dry the complexes at 50-55°C.

Data Presentation

Table 1: Physicochemical Data for Copper(I) Complexes of this compound [4]

ComplexFormulaYield (%)M.p. (°C)Color
[CuCl(eitotH)]C₇H₈ClCuN₂O₃S45198-200Yellow
[CuBr(eitotH)]C₇H₈BrCuN₂O₃S70203-205Yellow
[CuI(eitotH)]C₇H₈CuIN₂O₃S75210-212Yellow

Table 2: Selected Infrared Spectral Data (cm⁻¹) for Copper(I) Complexes of this compound [4]

Complexν(N-H)ν(C=O)ν(C=S)
[CuCl(eitotH)]3129m1733vs1149vs
[CuBr(eitotH)]3130m1732vs1150vs
[CuI(eitotH)]3125m1730vs1148vs

(m = medium, vs = very strong)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Work-up & Purification cluster_characterization Characterization Ligand This compound Reaction Reaction in Solvent (e.g., Acetonitrile, Ethanol) Ligand->Reaction Metal_Salt Metal Salt (e.g., CuX, M(NO₃)₂) Metal_Salt->Reaction Precipitation Precipitation (e.g., with Diethyl Ether) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Complex Metal Complex Drying->Complex Analysis Spectroscopic Analysis (IR, UV-Vis) Elemental Analysis X-Ray Diffraction Complex->Analysis

Caption: Workflow for the synthesis and characterization of metal complexes.

Anticancer_Mechanism cluster_inhibition Inhibition of Macromolecular Synthesis Metal_Complex This compound Metal Complex Cell_Entry Cellular Uptake Metal_Complex->Cell_Entry Target_Interaction Interaction with Cellular Components Cell_Entry->Target_Interaction DNA_Replication DNA Replication Target_Interaction->DNA_Replication inhibition RNA_Synthesis RNA Synthesis (Transcription) Target_Interaction->RNA_Synthesis inhibition Protein_Synthesis Protein Synthesis (Translation) Target_Interaction->Protein_Synthesis inhibition Cell_Death Tumor Cell Death (Apoptosis) DNA_Replication->Cell_Death RNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death

Caption: Proposed mechanism of anticancer action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Biginelli Reaction for 5-Carbethoxy-2-thiouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Carbethoxy-2-thiouracil. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their Biginelli reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound via the Biginelli reaction?

A1: The synthesis of this compound is typically achieved through a one-pot, three-component Biginelli condensation. This reaction involves the cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and thiourea in the presence of an acid catalyst.[1][2] The reaction can be performed under conventional heating or with microwave assistance to improve yields and reduce reaction times.[3]

Q2: What are the key parameters to consider for optimizing the reaction?

A2: The key parameters for optimizing the synthesis of this compound include the choice of catalyst, solvent, reaction temperature, and reaction time. Microwave irradiation has been shown to be a highly effective method for accelerating the reaction.[3]

Q3: What are the advantages of using microwave irradiation for this synthesis?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles with fewer side products.[4][5] This method aligns with the principles of green chemistry by reducing energy consumption.[6]

Q4: Can N-substituted thioureas be used in this reaction?

A4: Yes, N-substituted thioureas can be condensed with diethyl ethoxymalonate to produce ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are analogues of this compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen different Brønsted or Lewis acid catalysts (e.g., HCl, pTSA, ammonium chloride). The choice of catalyst can significantly impact the reaction rate and yield.[7]
Incorrect Solvent The polarity of the solvent can influence the reaction. Experiment with different solvents such as ethanol, acetonitrile, or even solvent-free conditions.[8][9] Highly polar and highly non-polar solvents may give lower yields.[9]
Low Reaction Temperature If using conventional heating, ensure the reaction mixture reaches a sufficient temperature to overcome the activation energy. Consider switching to microwave irradiation for more efficient heating.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may require several hours to overnight for completion under conventional heating.[10]
Impure Reagents Ensure the aldehyde, β-ketoester, and thiourea are of high purity. Impurities can lead to side reactions and inhibit product formation.[11]
Formation of Side Products
Potential Cause Troubleshooting Steps
Decomposition of Starting Materials Prolonged reaction times or excessively high temperatures can lead to the decomposition of reactants. Optimize the reaction time and temperature by monitoring with TLC.[11]
Self-condensation of Aldehyde Some aldehydes are prone to self-condensation. This can be minimized by the slow addition of the aldehyde to the reaction mixture.
Competing Reaction Pathways The reaction conditions may favor the formation of alternative products. A careful selection of catalyst and solvent can help to direct the reaction towards the desired product.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis

This protocol is adapted from a method for the synthesis of related thiouracil derivatives and can be optimized for this compound.[3][4]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Thiourea (1.5 mmol)

  • Catalyst (e.g., Sulfamic acid, 20 mol %)[4]

  • Ethanol (as solvent, if not solvent-free)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, thiourea, and catalyst.

  • If using a solvent, add a minimal amount of ethanol.

  • Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300 W) for a short period (typically a few minutes).[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • If a solid product precipitates, filter and wash with cold ethanol.

  • If the product is in solution, pour the mixture onto crushed ice to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Data Presentation

The following table summarizes the effect of different solvents on the Biginelli reaction yield, providing a basis for solvent screening.

Solvent Dielectric Constant (ε) Yield (%)
Ethanol24.3Moderate to High
Acetonitrile37.5High
Dichloromethane9.1Moderate
Tetrahydrofuran (THF)7.6Moderate
Toluene2.4Low
Water80.1Variable
Solvent-free-Often High

Note: Yields are indicative and can vary based on the specific substrates and catalyst used. Higher dielectric constants generally lead to higher yields.[8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Solvent, Temp.) start->check_conditions check_reagents->check_conditions Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_catalyst Screen Different Catalysts check_conditions->optimize_catalyst Suboptimal optimize_solvent Test Alternative Solvents check_conditions->optimize_solvent Suboptimal optimize_temp Adjust Temperature/ Use Microwave check_conditions->optimize_temp Suboptimal success Improved Yield optimize_catalyst->success optimize_solvent->success optimize_temp->success purify_reagents->check_conditions

Caption: Troubleshooting workflow for addressing low product yield.

Relationship of Key Reaction Parameters

Reaction_Parameters Reaction Biginelli Reaction Yield Yield & Purity Reaction->Yield Time Reaction Time Reaction->Time Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Temperature->Time

References

Technical Support Center: Synthesis of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Carbethoxy-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the condensation of diethyl ethoxymethylenemalonate (DEEMM) and thiourea.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. A stepwise temperature gradient can be effective; for instance, stirring at room temperature initially and then refluxing to ensure completion.
2. Impure Starting Materials: The presence of impurities in diethyl ethoxymethylenemalonate or thiourea can inhibit the reaction.2. Verify Reagent Purity: Ensure the purity of starting materials. Diethyl ethoxymethylenemalonate can degrade over time; it is advisable to use freshly distilled or a newly opened bottle.
3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield of the desired product.3. Check Molar Ratios: Use a slight excess of thiourea to ensure the complete consumption of the more expensive diethyl ethoxymethylenemalonate.
4. Inappropriate Solvent: The choice of solvent is crucial for the reaction's success.4. Select an Appropriate Solvent: Absolute ethanol is a commonly used and effective solvent for this reaction. Ensure the solvent is anhydrous, as water can lead to side reactions.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: The most common impurities are unreacted diethyl ethoxymethylenemalonate and thiourea.1. Improve Reaction Completion and Purification: As with low yield, optimize reaction conditions to drive the reaction to completion. For purification, recrystallization from ethanol or an ethanol/water mixture is often effective in removing unreacted starting materials.
2. Formation of Intermediate Adduct: An open-chain intermediate, resulting from the initial addition of thiourea to diethyl ethoxymethylenemalonate without subsequent cyclization, can be a significant byproduct.2. Promote Cyclization: Ensure adequate heating and reaction time to facilitate the final cyclization step. The choice of base catalyst can also influence the rate of cyclization.
3. Hydrolysis of Diethyl Ethoxymethylenemalonate: Diethyl ethoxymethylenemalonate is susceptible to hydrolysis, especially in the presence of moisture, which forms diethyl malonate and other byproducts that will not participate in the desired reaction.3. Use Anhydrous Conditions: Employ anhydrous solvents and handle starting materials in a dry environment to minimize hydrolysis.
4. Self-Condensation of Reactants: Under certain conditions, starting materials may undergo self-condensation.4. Control Reaction Temperature: Adding the reactants portion-wise and maintaining a controlled temperature during the initial phase of the reaction can minimize self-condensation.
Product is Difficult to Purify 1. Co-eluting Impurities: Some side products may have similar polarity to the desired product, making separation by chromatography challenging.1. Optimize Purification Technique: If column chromatography is used, experiment with different solvent systems to improve separation. Recrystallization is often a more effective method for this particular compound. Test different recrystallization solvents or solvent pairs.
2. Oily Product: The product may not crystallize easily if significant amounts of impurities are present.2. Trituration and Seeding: Try triturating the crude product with a non-polar solvent to induce crystallization. If a small amount of pure product is available, "seeding" the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: While several side products are possible, the most frequently encountered impurities are unreacted starting materials (diethyl ethoxymethylenemalonate and thiourea) and an open-chain intermediate adduct that fails to cyclize.

Q2: How can I best monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials and the appearance of the product spot.

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically carried out under basic conditions, often using a sodium ethoxide catalyst in ethanol. The basic conditions facilitate the deprotonation of thiourea, making it a more effective nucleophile. However, strongly basic conditions can also promote the hydrolysis of the ester group. Therefore, careful control of the base concentration is important.

Q4: Can I use a different solvent than ethanol?

A4: While absolute ethanol is the most commonly reported and effective solvent, other polar aprotic solvents could potentially be used. However, it is crucial to ensure the solvent is anhydrous and does not react with the starting materials or intermediates. Solvent choice can significantly impact reaction rate and yield.

Q5: My final product has a low melting point and appears impure even after recrystallization. What should I do?

A5: If recrystallization does not sufficiently purify the product, consider performing a second recrystallization with a different solvent system. Alternatively, column chromatography with a carefully selected eluent can be used. It is also advisable to analyze the impure product by NMR or LC-MS to identify the persistent impurities, which can provide clues for a more targeted purification strategy.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Absolute Ethanol

  • Sodium metal

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve a small, freshly cut piece of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be catalytic (e.g., 0.1 equivalents relative to the limiting reagent).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea (1.1 equivalents). Stir the mixture until the thiourea is completely dissolved.

  • Addition of DEEMM: Slowly add diethyl ethoxymethylenemalonate (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours of reflux.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Troubleshooting_5_Carbethoxy_2_thiouracil_Synthesis cluster_synthesis Synthesis Start cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_outcome Desired Outcome start Start Synthesis analysis Analyze Product (TLC, NMR, MP) start->analysis low_yield Low Yield? analysis->low_yield impure_product Impure Product? analysis->impure_product optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) low_yield->optimize_conditions Yes check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes success Pure Product High Yield low_yield->success No improve_purification Improve Purification (Recrystallization, Chromatography) impure_product->improve_purification Yes identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities Yes impure_product->success No optimize_conditions->start check_reagents->start improve_purification->analysis identify_impurities->improve_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting low yield in "5-Carbethoxy-2-thiouracil" preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Carbethoxy-2-thiouracil Preparation

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and resolving common issues leading to low yields.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My overall yield is significantly lower than reported in the literature. What are the most common causes?

Low yields can stem from several factors throughout the experimental process. The most common culprits include:

  • Incomplete Reaction: The condensation reaction may not have proceeded to completion. This can be caused by insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product.[1]

  • Purity of Starting Materials: Impurities in the reactants, particularly diethyl ethoxymethylenemalonate and thiourea, can interfere with the reaction.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants and base can lead to an incomplete reaction or the formation of side products.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during filtration, extraction, or recrystallization steps.

  • Product Decomposition: The target compound might decompose if exposed to harsh conditions (e.g., excessively high temperatures or extreme pH) during the reaction or purification.[1]

Q2: How can I effectively monitor the reaction to ensure it has gone to completion?

Monitoring the reaction's progress is critical to maximizing yield.[1] The most common and effective method is Thin Layer Chromatography (TLC).

  • Procedure: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting materials (thiourea and diethyl ethoxymethylenemalonate).

  • Analysis: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[1]

Q3: I suspect side reactions are occurring, leading to a complex mixture. What are the likely byproducts and how can I minimize them?

Side reactions are a primary cause of reduced yields. To minimize them:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of thiourea to diethyl ethoxymethylenemalonate. The amount of base (e.g., sodium ethoxide) should also be carefully controlled.

  • Temperature Management: Avoid excessive temperatures, which can promote the formation of degradation products or unwanted side products. Maintain the recommended reflux temperature consistently.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and has been shown to significantly increase yields in similar preparations.[3]

Q4: My crude product appears discolored or oily. What is the best way to purify it?

Discoloration indicates the presence of impurities. The standard method for purifying the crude product is recrystallization.

  • Solvent Selection: A common and effective solvent for recrystallization is hot ethanol or an ethanol/water mixture. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.

  • Decolorization: If the discoloration persists, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q: What is the standard synthetic route for this compound?

The most common method is the condensation reaction between thiourea and diethyl ethoxymethylenemalonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q: What is the specific role of the base (sodium ethoxide) in this synthesis?

The base plays a crucial catalytic role. It deprotonates the thiourea, converting it into a more powerful nucleophile. This enhanced nucleophilicity is necessary for the initial attack on the electrophilic carbon of the diethyl ethoxymethylenemalonate, which initiates the cyclization process.

Q: How critical is the dryness of the solvent and reagents?

The presence of water can be detrimental to the reaction. Sodium ethoxide is highly reactive with water and will be consumed, reducing its effectiveness as a base. Therefore, using anhydrous ethanol and ensuring all glassware is thoroughly dried is essential for achieving a high yield.

Data Summary

The following table summarizes key experimental parameters and their expected impact on the yield of this compound.

ParameterRecommended ConditionPotential Issue if DeviatedExpected Impact on Yield
Reagent Purity >98% for all reactantsPresence of contaminantsLower, due to side reactions
Solvent Anhydrous EthanolPresence of waterLower, due to base decomposition
Base 1.0-1.1 molar equivalents of Sodium EthoxideInsufficient or excess baseLower, due to incomplete reaction or side products
Reaction Temperature Gentle reflux (~78°C)Too low or too highLower, due to slow reaction rate or decomposition
Reaction Atmosphere Inert (Nitrogen)Air (Oxygen)Potentially lower due to oxidation[3]
Work-up pH Acidification to pH 5-6Too acidic or too basicLower, due to product solubility or salt formation

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol describes the standard laboratory procedure for the synthesis via base-catalyzed condensation.

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate

  • Sodium metal

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add anhydrous ethanol. Carefully add clean sodium metal in small pieces to the ethanol with stirring. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of thiourea in anhydrous ethanol.

  • Following the addition of thiourea, add diethyl ethoxymethylenemalonate dropwise to the mixture with continuous stirring.

  • Reaction: Heat the resulting mixture to a gentle reflux. Monitor the reaction using TLC until the starting materials are consumed (typically 3-5 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Dissolve the residue in water and carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product and recrystallize it from hot ethanol to obtain the pure compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields.[4]

Materials:

  • N-substituted thiourea

  • Diethyl ethoxymethylenemalonate

  • Pyridine

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the appropriate thiourea and diethyl ethoxymethylenemalonate in pyridine.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture under microwave irradiation at a set temperature and time as determined by optimization experiments.

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the classical synthesis method.

Visualizations

The following diagrams illustrate key workflows and pathways related to the synthesis and troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions workup_issue Investigate Work-up/ Purification Steps start->workup_issue incomplete Incomplete Reaction? check_reaction->incomplete TLC Analysis impure_reagents Reagents Impure? check_purity->impure_reagents NMR/GC-MS bad_conditions Conditions Suboptimal? check_conditions->bad_conditions Data Log Review solution_time Increase Reaction Time or Temperature Moderately incomplete->solution_time Yes solution_purify Purify/Replace Starting Materials impure_reagents->solution_purify Yes solution_optimize Optimize Conditions: - Use Inert Atmosphere - Control Temp bad_conditions->solution_optimize Yes loss_during_workup Product Loss? workup_issue->loss_during_workup Mass Balance solution_workup Refine Purification: - Adjust pH Carefully - Optimize Recrystallization loss_during_workup->solution_workup Yes

Caption: Troubleshooting logic for diagnosing low product yield.

SynthesisPathway cluster_reactants Starting Materials Thiourea Thiourea Intermediate Nucleophilic Attack & Intramolecular Cyclization Thiourea->Intermediate DEMM Diethyl ethoxymethylenemalonate DEMM->Intermediate Product This compound Intermediate->Product Reagents Sodium Ethoxide Anhydrous Ethanol Reflux Reagents->Intermediate

Caption: General reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of 5-Carbethoxy-2-thiouracil by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Carbethoxy-2-thiouracil using recrystallization. Find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is too non-polar for this compound. The presence of the thiourea and carbonyl groups makes the molecule relatively polar.

  • Solution: Switch to a more polar solvent. Alcohols like ethanol or methanol are often good starting points for pyrimidine derivatives.[1][2][3] If a single solvent is not effective, a mixed solvent system may be required. For example, you can dissolve the compound in a minimum amount of a good (more polar) solvent like hot ethanol, and then add a poorer (less polar) hot solvent like hexane or toluene until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[4]

Issue 2: No crystals form upon cooling, or the yield is very low.

  • Possible Causes & Solutions:

    • Too much solvent was used: This is the most common reason for failed crystallization.[5] To fix this, reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.[6]

    • The solution is supersaturated: The solution may need a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed" crystal of the crude starting material.[7]

    • The compound is too soluble in the cold solvent: If the compound remains dissolved even after significant cooling, the chosen solvent is not suitable. The ideal solvent should show a large difference in solubility between hot and cold temperatures.[8] You will need to recover the compound by evaporating the solvent and attempt the recrystallization again with a different solvent.[5]

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • The solution is cooling too quickly: Rapid cooling can cause the compound to separate as a liquid (oil) instead of forming an ordered crystal lattice.[6] To prevent this, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask with a beaker or paper towels can also help slow the cooling rate.[8]

    • The solution is too concentrated or impure: High concentrations of the solute or the presence of significant impurities can lower the melting point of the mixture, leading to oiling.[5] Try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to dilute it slightly, and then allowing it to cool more slowly.[5][6]

    • The boiling point of the solvent is higher than the melting point of the compound: While the reported melting point of this compound is high (249-255 °C), impurities can significantly lower it. If oiling persists, consider a lower-boiling point solvent.

Issue 4: The resulting crystals are colored.

  • Possible Cause: Colored impurities are present in the crude material and have co-crystallized with the product.

  • Solution: If the colored impurity is present in small amounts, it may sometimes be removed by a single recrystallization. For more intensely colored solutions, a decolorization step is needed. After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for a few minutes while swirling, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound? A1: Based on procedures for similar thiouracil and pyrimidine derivatives, ethanol is an excellent first choice for solvent screening.[1][2][9] Methanol is also a viable option.[3] The ideal solvent is one that dissolves the compound completely when hot but poorly when cold.[7] A small-scale solvent screening with a few milligrams of your compound is always recommended to confirm the best choice.

Q2: How much solvent should I use? A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[7] Add the solvent in small portions to the solid while heating and swirling until a clear solution is obtained. Adding a large excess of solvent will result in a low or no yield of crystals upon cooling.[5][7]

Q3: My yield after recrystallization is only 50%. Is this normal? A3: A significant loss of material during recrystallization is expected. A yield of 50-70% is often considered good, especially if the starting material is very impure. Some product will always remain dissolved in the cold solvent (the "mother liquor"). You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals, although this second crop may be less pure.

Q4: Should I use gravity filtration or vacuum filtration? A4: Both are used, but for different steps.

  • Hot Gravity Filtration: Use this method to remove insoluble impurities (e.g., dust, activated charcoal) from the hot solution before crystallization. A pre-heated funnel is crucial to prevent the product from crystallizing prematurely in the funnel.[6]

  • Vacuum Filtration: Use this method to separate the purified crystals from the cold mother liquor after crystallization is complete.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Note: This table is a predictive guide based on chemical principles. Empirical testing is required to confirm optimal solvent selection.

SolventPolarityPredicted Solubility at Room Temp.Predicted Solubility at Elevated Temp.Rationale & Comments
WaterHighLowLow to ModerateThe ethyl ester group reduces water solubility compared to a carboxylic acid. May be a poor solvent.
EthanolHighLowHighRecommended starting solvent. Good polarity match and often used for similar compounds.[1][2][9]
MethanolHighLow to ModerateHighA good alternative to ethanol; its higher polarity may increase solubility at room temperature.[3]
AcetoneMediumModerateHighThe ketone group is polar, but overall polarity is less than alcohols. Could be a good solvent.
Ethyl AcetateMediumLowModerate to HighThe ester group matches the functionality in the target molecule ("like dissolves like").[7]
DichloromethaneLowLowLow to ModerateGenerally not polar enough to be a good single solvent.
Hexane / HeptaneNon-polarInsolubleInsolubleUseful as an "anti-solvent" in a mixed-solvent system with a more polar solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Place a small amount (approx. 20-30 mg) of the crude this compound into a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the solid dissolves completely upon heating and reappears as a precipitate upon cooling to room temperature and then in an ice bath, the solvent is likely suitable.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar and the chosen solvent (e.g., ethanol) in small portions. Heat the mixture on a hotplate with stirring. Continue to add the hot solvent portion-wise until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.

  • Hot Gravity Filtration (Optional but recommended if charcoal was used or insoluble impurities are visible): Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal or other insoluble materials.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

Mandatory Visualization

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter if needed Cool Slow Cooling & Crystallization Dissolve->Cool if no insoluble impurities HotFilter->Cool Impurities Insoluble Impurities (e.g., Charcoal) HotFilter->Impurities Isolate Vacuum Filtration Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

References

Technical Support Center: Synthesis of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 5-Carbethoxy-2-thiouracil.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is commonly synthesized via a one-pot, three-component condensation reaction known as the Biginelli reaction. This reaction involves the acid-catalyzed condensation of thiourea, diethyl ethoxymethylenemalonate (or a related β-ketoester), and an aldehyde.[1][2][3] A common variation involves the direct condensation of thiourea with diethyl ethoxymethylenemalonate.[4]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise from the Biginelli reaction used to synthesize this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual thiourea and diethyl ethoxymethylenemalonate may be present in the crude product.

  • Side-Reaction Products: The most common side-products include Hantzsch-type 1,4-dihydropyridine derivatives and N-acylurea byproducts.[1]

  • Degradation Products: Hydrolysis of the carbethoxy group to a carboxylic acid can occur, especially under harsh basic or acidic conditions, yielding 5-Carboxy-2-thiouracil.

Q3: How can I monitor the progress of the reaction and detect the presence of impurities?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[2][3][5] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling, providing quantitative data on the purity of the final product.[6]

Q4: What analytical techniques are recommended for characterizing the final product and identifying unknown impurities?

A4: A combination of spectroscopic and spectrometric techniques is recommended for full characterization. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the chemical shifts of any impurities.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.[6][7]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The Biginelli reaction can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.[1] Monitor the reaction by TLC and optimize the temperature accordingly.
Inactive Catalyst If using an acid catalyst, ensure it is fresh and active. The concentration of the catalyst can also impact the reaction rate and yield.[1]
Impure Reactants The purity of the starting materials (thiourea and diethyl ethoxymethylenemalonate) is crucial. Impurities can inhibit the reaction or lead to the formation of side products.[1]
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants are used as per the established protocol.
Issue 2: Presence of a Major Impurity with a Similar Rf to the Product on TLC
Potential Cause Troubleshooting and Identification Steps
Incomplete Reaction One of the starting materials may have a similar polarity to the product, resulting in a close Rf value. Use a different TLC solvent system to try and achieve better separation.
Formation of Isomeric Byproducts Side reactions can sometimes lead to the formation of isomers. Utilize HPLC for better separation and collect the impurity for characterization by NMR and MS.
Hydrolysis of the Ester The carbethoxy group can be hydrolyzed to a carboxylic acid (5-Carboxy-2-thiouracil). This impurity will have a different polarity and can be identified by its different spectroscopic characteristics (e.g., absence of ethyl group signals in ¹H NMR).
Issue 3: Difficulty in Purifying the Crude Product
Potential Cause Purification Strategy
Presence of Polar Impurities Recrystallization is often an effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at room temperature, while leaving impurities dissolved.
Presence of Non-polar Impurities If recrystallization is ineffective, column chromatography using silica gel is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities.[2]

Quantitative Data Summary

The following table summarizes potential impurities and their characteristics. Please note that the percentage can vary significantly depending on the reaction conditions.

Impurity NamePotential Formation PathwayTypical Analytical SignatureExpected Purity Range of Final Product
ThioureaUnreacted starting materialDistinct signals in ¹H NMR and a unique mass in MS.>98% (after purification)
Diethyl ethoxymethylenemalonateUnreacted starting materialCharacteristic signals of the ethyl and ethoxy groups in ¹H NMR.>98% (after purification)
Hantzsch-type 1,4-dihydropyridineSide reaction involving two equivalents of the β-ketoester and ammonia (from thiourea decomposition).[1]Highly fluorescent, distinct aromatic signals in ¹H NMR.<1%
N-acylurea byproductSide reaction of the β-ketoester with thiourea.[1]Can be identified by characteristic amide and carbonyl signals in IR and NMR.<1%
5-Carboxy-2-thiouracilHydrolysis of the carbethoxy group.Absence of ethyl signals and presence of a carboxylic acid proton in ¹H NMR.<2%

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactants: To the stirred solution, add diethyl ethoxymethylenemalonate (1 equivalent) and a catalytic amount of a suitable acid (e.g., hydrochloric acid).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol for Thin Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethanol). On the TLC plate, spot the starting materials (thiourea and diethyl ethoxymethylenemalonate) and the reaction mixture.

  • Development: Develop the plate in a chamber containing an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).[2]

  • Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of starting materials and the formation of the product and any byproducts can be observed.

Visualizations

Synthesis_Pathway Thiourea Thiourea Reaction Thiourea->Reaction DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Reaction Product This compound Catalyst Acid Catalyst Catalyst->Reaction Reaction->Product + H₂O + EtOH

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions cluster_degradation Degradation Thiourea_Main Thiourea Product This compound Thiourea_Main->Product DEEMM_Main Diethyl Ethoxymethylenemalonate DEEMM_Main->Product DEEMM_Side Diethyl Ethoxymethylenemalonate (2 eq.) Hantzsch Hantzsch Dihydropyridine DEEMM_Side->Hantzsch Thiourea_Side Thiourea NAcylurea N-Acylurea Thiourea_Side->NAcylurea Product_Deg This compound Hydrolysis_Product 5-Carboxy-2-thiouracil Product_Deg->Hydrolysis_Product Hydrolysis

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow Start Synthesis of this compound CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity LowYield Low Yield? Start->LowYield Pure Product is Pure (>98%) CheckPurity->Pure Impure Impurities Detected CheckPurity->Impure FinalProduct Final Pure Product Pure->FinalProduct Identify Identify Impurities (NMR, MS) Impure->Identify Purify Purify (Recrystallization/Chromatography) Identify->Purify LowYield->CheckPurity No Optimize Optimize Reaction Conditions (Temp, Catalyst) LowYield->Optimize Yes Optimize->Start Purify->FinalProduct

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 5-Carbethoxy-2-thiouracil Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 5-Carbethoxy-2-thiouracil.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: this compound is commonly synthesized via the Biginelli reaction. Potential impurities may include unreacted starting materials such as ethyl acetoacetate, thiourea, and the aldehyde used in the reaction. Side products from competing reactions can also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of an acetonitrile and water gradient. Thin-Layer Chromatography (TLC) can also be used for a quick purity check.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water is often a good starting point.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also help induce crystallization.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The mobile phase is too polar or not polar enough.Optimize the mobile phase composition by running TLC in various solvent systems. A gradient elution from a non-polar to a more polar solvent system (e.g., hexanes/ethyl acetate) may be required.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For acidic compounds like thiouracils, adding a small amount of acetic acid to the mobile phase can help.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of the compound on the column. The compound is not fully soluble in the mobile phase or is interacting strongly with the silica gel.Try a different solvent system. Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column (dry loading) can improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stir and heat the mixture gently.

  • If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry of silica in hexanes.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to get a dry powder (dry loading).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Start the elution with a non-polar mobile phase (e.g., 100% hexanes or a 9:1 hexanes:ethyl acetate mixture).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity Data Before and After Recrystallization

Sample Purity by HPLC (%) Yield (%)
Crude Product85.2-
After 1st Recrystallization97.580
After 2nd Recrystallization99.172 (overall)

Table 2: Representative Purity Data from Column Chromatography Fractions

Fraction Numbers Mobile Phase (Hexanes:Ethyl Acetate) Purity by HPLC (%) Result
1-59:1< 50Impurities
6-157:399.5Pure Product
16-201:1< 60Mixed Fractions

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_setup Column Setup cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_impurities Impurity Fractions pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine impure_fractions Impure Fractions tlc->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Scale-Up Synthesis of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 5-Carbethoxy-2-thiouracil. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method is a one-pot condensation reaction. This typically involves reacting thiourea with an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEMM), in a suitable solvent.[1] This approach is favored for its efficiency and atom economy, making it suitable for larger-scale production.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control include reaction temperature, concentration of reactants, and reaction time.[2] Inadequate temperature control can lead to the formation of side products, while incorrect reactant concentrations can result in an incomplete reaction or purification challenges.[3] Continuous monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction endpoint.[3]

Q3: What are the expected impurities in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (thiourea and diethyl ethoxymethylenemalonate), side-products from unintended reaction pathways, and potential degradation products if the reaction is exposed to excessive heat.[2] Dimerization or polymerization of reactants or intermediates can also occur, particularly at elevated temperatures.[3]

Q4: What purification methods are most effective for this compound on a large scale?

A4: Recrystallization is a common and effective method for purifying the final product.[4] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, allowing for high recovery of pure crystals upon cooling.[5] Suction or vacuum filtration is then used to efficiently separate the purified crystals from the mother liquor containing the dissolved impurities.[4]

Q5: How can I confirm the identity and purity of the final product?

A5: A combination of analytical techniques should be employed. Melting point analysis provides a quick indication of purity, as impurities will typically broaden and depress the melting range.[2] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are used to confirm the chemical structure of the compound.[6] For quantitative purity analysis, HPLC is the preferred method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

ProblemPossible CausesRecommended Solutions
Low Reaction Yield Incomplete Reaction: Insufficient reaction time or suboptimal temperature.Systematically optimize reaction conditions by running small-scale trials to determine the ideal temperature and duration.[2] Monitor reaction progress by TLC or HPLC to ensure it has gone to completion.
Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to side products.[3]Use high-purity, anhydrous reagents and solvents, especially as some reactions are sensitive to moisture.[3]
Inefficient Mixing: Poor agitation in a large reactor can lead to localized concentration gradients and reduced reaction rates.Ensure the stirring mechanism and speed are adequate for the scale and viscosity of the reaction mixture to maintain a homogenous environment.[2]
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.Monitor the reaction for the appearance of degradation products over time. If necessary, consider milder reaction conditions or a modified workup procedure.[2]
Presence of Multiple Impurities in Final Product Side Reactions: Reaction temperature may be too high, or stoichiometry may be incorrect.Control the reaction temperature carefully, potentially cooling the reaction initially if it is exothermic.[3] Ensure precise measurement of all reactants.
Incomplete Purification: The chosen recrystallization solvent may not be optimal, or only a single purification step was performed.Screen for a more effective recrystallization solvent or consider a multi-step purification process, such as sequential recrystallizations from different solvent systems.[4] An acid-base wash during workup can also help remove certain impurities.
Difficulty in Product Isolation Poor Crystallization: The product may be too soluble in the reaction solvent, or supersaturation was not achieved.After cooling to room temperature, place the vessel in an ice-water bath to further decrease solubility and induce crystallization.[4] If the product remains dissolved, consider adding a suitable anti-solvent to precipitate the solid.
Oily Product Formation: The product may be "oiling out" instead of crystallizing, which can trap impurities.Ensure the cooling process is slow and gradual to encourage the formation of well-defined crystals.[5] Seeding the solution with a small crystal of the pure product can also initiate proper crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the one-pot condensation of thiourea and diethyl ethoxymethylenemalonate (DEEMM).

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Absolute Ethanol

  • Sodium Ethoxide solution (21% in ethanol)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • In a separate vessel, dissolve thiourea in absolute ethanol. This may require gentle warming.

  • Add the thiourea solution to the sodium ethoxide solution in the reactor.

  • Slowly add diethyl ethoxymethylenemalonate to the reaction mixture via the addition funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the sodium salt of the product.

  • Filter the precipitate and wash with cold ethanol.

  • To obtain the final product, dissolve the filtered solid in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 3-4.

  • The this compound will precipitate as a solid.

  • Filter the solid, wash thoroughly with water to remove any salts, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dry this compound to a clean reactor.

  • Add a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) in a minimum amount required to dissolve the solid at the solvent's boiling point.[5]

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[4]

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.[4]

  • Allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Further cool the mixture in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent.[4]

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

The following diagram illustrates the general workflow for the synthesis of this compound and the logical steps for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A 1. Prepare Reactants (Thiourea, DEEMM) B 2. Condensation Reaction (Base, Solvent) A->B C 3. Monitor Progress (TLC / HPLC) B->C D 4. Product Isolation (Precipitation & Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (Drying & Analysis) E->F T1 Low Yield? F->T1 Analyze Yield T2 Impurities Present? F->T2 Analyze Purity T1->T2 No S1 Optimize Reaction Conditions (Time, Temp) T1->S1 Yes S2 Check Reagent Purity T1->S2 Yes S3 Improve Mixing T1->S3 Yes S4 Optimize Purification (Solvent, Multi-step) T2->S4 Yes G Process Complete T2->G No

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

References

Avoiding dimer formation in thiouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiouracil synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic procedures, with a specific focus on avoiding the common issue of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of thiouracil synthesis, and why is it a problem?

A1: In thiouracil synthesis, dimer formation typically refers to the oxidative coupling of two thiouracil molecules to form a disulfide-linked dimer. This is an undesired side reaction that consumes the target molecule, leading to lower yields and complicating the purification process due to the presence of this significant impurity.

Q2: What are the primary causes of dimer formation during thiouracil synthesis?

A2: The principal cause of dimer formation is the oxidation of the thiol (-SH) group of the thiouracil molecule. This oxidation can be facilitated by:

  • Presence of atmospheric oxygen: Oxygen can act as an oxidant, promoting the formation of disulfide bonds.

  • Presence of oxidizing agents: Impurities in reagents or solvents can act as oxidants.

  • Inappropriate reaction conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidative side reactions.

Q3: How can I visually detect if dimer formation is occurring in my reaction?

A3: While spectroscopic methods like NMR and mass spectrometry are definitive, you might observe the following during your experiment:

  • Unexpected precipitates: The dimer may have different solubility characteristics than the desired product.

  • Complicated TLC analysis: You may see an additional spot on your TLC plate that corresponds to the dimer, which will have a different Rf value than your starting materials and the thiouracil product.

Q4: Are there any other types of dimers I should be aware of?

A4: While disulfide-linked dimers are the most common, other dimerization or polymerization reactions can occur, especially at high temperatures or under harsh basic or acidic conditions. These are often observed as intractable polymeric residues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during thiouracil synthesis, with a focus on preventing dimer formation.

Problem Potential Cause Recommended Solution
Low Yield of Thiouracil Dimer formation due to oxidation.- Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. - Use degassed solvents to remove dissolved oxygen. - Add a small amount of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to the reaction mixture.
Incomplete reaction.- Ensure the stoichiometry of your reactants (thiourea and β-ketoester) is correct. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a modest increase in temperature, but be mindful of increasing side reactions.
Presence of an extra spot on TLC, suspected to be the dimer. Oxidative coupling of the thiouracil product.- Implement the solutions for low yield due to oxidation. - During workup, keep the solution pH neutral or slightly acidic, as basic conditions can promote thiolate oxidation. - Purify the crude product quickly after the reaction is complete.
Formation of a significant amount of insoluble material. Polymerization or formation of highly insoluble dimer.- Lower the reaction temperature. - Ensure slow and controlled addition of reagents. - Try a different solvent system to improve the solubility of all species.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Thiouracil with Minimized Dimer Formation

This protocol incorporates best practices to avoid the formation of disulfide-linked dimers. The classical approach involves the condensation of thiourea with a β-ketoester, such as ethyl acetoacetate.

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol (degassed)

  • Glacial acetic acid

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

    • Ensure all glassware is dry.

  • Preparation of Sodium Ethoxide Solution:

    • In the reaction flask, dissolve sodium metal in degassed absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. Caution: This reaction is exothermic and produces hydrogen gas.

  • Reaction:

    • To the sodium ethoxide solution, add thiourea and stir until it is dissolved.

    • Add ethyl acetoacetate dropwise to the solution at room temperature with continuous stirring.

    • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the mixture with glacial acetic acid to a pH of approximately 6.

    • The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol, followed by a small amount of diethyl ether.

    • Dry the product under vacuum.

Data Presentation

The following table summarizes the expected impact of implementing measures to prevent dimer formation on the yield of thiouracil.

Reaction Conditions Atmosphere Solvent Expected Yield of Thiouracil Observed Dimer Formation
StandardAirStandard Ethanol60-70%Significant
OptimizedNitrogenDegassed Ethanol85-95%Minimal to None

Visualizations

Logical Workflow for Troubleshooting Low Yield

This diagram illustrates the decision-making process when troubleshooting a low yield in thiouracil synthesis.

TroubleshootingWorkflow start Low Yield of Thiouracil Observed check_tlc Analyze reaction mixture by TLC start->check_tlc unreacted_sm Significant unreacted starting material? check_tlc->unreacted_sm side_products Presence of major side products? unreacted_sm->side_products No incomplete_rxn Address Incomplete Reaction: - Check stoichiometry - Increase reaction time/temperature cautiously - Verify reagent quality unreacted_sm->incomplete_rxn Yes dimer_suspected Is the side product consistent with a dimer? side_products->dimer_suspected Yes other_side_rxn Investigate other side reactions: - Check for decomposition - Consider alternative pathways side_products->other_side_rxn No end Improved Yield incomplete_rxn->end implement_anti_dimer Implement Anti-Dimerization Strategies: - Use inert atmosphere (N2/Ar) - Use degassed solvents - Optimize workup pH dimer_suspected->implement_anti_dimer Yes dimer_suspected->other_side_rxn No implement_anti_dimer->end other_side_rxn->end

A troubleshooting workflow for low thiouracil yield.

Proposed Signaling Pathway for Dimer Formation

This diagram illustrates the proposed oxidative pathway leading to the formation of a thiouracil dimer.

DimerFormationPathway Thiouracil 2 x Thiouracil Molecule (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiouracil->Thiolate Deprotonation Thilyl_Radical Thilyl Radical (R-S•) Thiolate->Thilyl_Radical Electron Transfer Dimer Thiouracil Dimer (R-S-S-R) Thilyl_Radical->Dimer Radical Coupling Oxidant Oxidant (e.g., O₂) Oxidant->Thilyl_Radical

Proposed oxidative pathway for thiouracil dimerization.

Experimental Workflow for Thiouracil Synthesis

The following diagram outlines the key steps in the optimized experimental protocol for thiouracil synthesis.

ExperimentalWorkflow start Start setup Setup Reaction Under Inert Atmosphere start->setup prepare_naoet Prepare Sodium Ethoxide in Degassed Ethanol setup->prepare_naoet add_thiourea Add Thiourea prepare_naoet->add_thiourea add_ester Add Ethyl Acetoacetate Dropwise add_thiourea->add_ester reflux Reflux for 3-4 hours add_ester->reflux monitor Monitor by TLC reflux->monitor workup Cool and Neutralize with Acetic Acid monitor->workup isolate Isolate Product by Filtration workup->isolate dry Dry the Product isolate->dry end Pure Thiouracil dry->end

Optimized experimental workflow for thiouracil synthesis.

Column chromatography for "5-Carbethoxy-2-thiouracil" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Carbethoxy-2-thiouracil using column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and related thiouracil derivatives is silica gel (230-400 mesh). Its polarity is well-suited for separating the target compound from many common reaction impurities.

Q2: What mobile phase (eluent) should I use for the purification?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is in the range of 1:1 to 4:1 (hexanes:ethyl acetate). The optimal ratio will depend on the specific impurities in your crude sample and should be determined by thin-layer chromatography (TLC) first. For more polar impurities, a gradient elution with increasing concentrations of ethyl acetate or the addition of a small amount of methanol may be necessary.

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under a UV lamp (254 nm). Fractions containing the pure product should be combined.

Q4: My compound is not dissolving well in the mobile phase for loading. What should I do?

A4: If your crude this compound has poor solubility in the mobile phase, you can use a technique called "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity. - Column overloading. - Column was packed improperly.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the product. - Use a gradient elution to improve separation. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels.
Low Yield of Purified Product - Product is eluting with the solvent front. - Product is strongly adsorbed to the silica gel. - Product is spread across too many fractions (tailing).- Start with a less polar mobile phase. - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is acidic, consider deactivating the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine.[1][2] - Increase the polarity of the eluent once the main product starts to elute to reduce tailing.
Product Degradation on the Column - The compound is sensitive to the acidic nature of silica gel.[3]- Use neutral silica gel or alumina as the stationary phase. - Deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[1][2]
No Compound Eluting from the Column - Mobile phase is not polar enough. - Compound may have precipitated at the top of the column.- Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate. - If precipitation is suspected, try to redissolve the compound by adding a small amount of a more polar solvent directly to the top of the column.
Column Running Too Slowly or Cracking - Silica gel is packed too tightly. - Use of a highly viscous solvent like dichloromethane can slow down the flow rate.[2]- Ensure silica gel is not packed too densely. - If using dichloromethane, consider switching to a less viscous solvent system if separation allows. Applying gentle pressure (flash chromatography) can also help.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

2. Column Preparation (Slurry Method):

  • Securely clamp a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions. The size of the fractions will depend on the size of the column.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 4:1 to 1:1 Hexanes:Ethyl Acetate). A typical gradient elution is performed by starting with a low polarity solvent system and gradually increasing the proportion of the more polar solvent.[4]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Data Presentation

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Start with a low polarity mixture (e.g., 4:1) and gradually increase the ethyl acetate concentration.
Rf of Pure Compound 0.2 - 0.4This is an ideal range for good separation on the column.
Detection Method UV visualization at 254 nmThis compound is UV active.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC_Optimization TLC Optimization Column_Packing Column Packing TLC_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Problems cluster_solutions Potential Solutions Poor_Separation Poor Separation Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Low_Yield Low Yield Low_Yield->Gradient_Elution Deactivate_Silica Deactivate Silica Gel Low_Yield->Deactivate_Silica Degradation Product Degradation Degradation->Deactivate_Silica Change_Stationary_Phase Change Stationary Phase Degradation->Change_Stationary_Phase

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Carbethoxy-2-thiouracil. The following information addresses common issues related to catalyst choice and its impact on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the condensation of diethyl ethoxymethylenemalonate and thiourea, can be catalyzed by various reagents. Commonly employed catalysts include bases such as sodium ethoxide and pyridine, as well as acid catalysts like p-toluenesulfonic acid. The choice of catalyst can significantly influence the reaction rate and overall yield.

Q2: How does the choice of catalyst impact the yield of this compound?

A2: The catalyst plays a crucial role in activating the reactants and facilitating the cyclization reaction. Basic catalysts, like sodium ethoxide, deprotonate the thiourea, increasing its nucleophilicity. Pyridine can act as a base and also as a nucleophilic catalyst. Acid catalysts, such as p-toluenesulfonic acid, can activate the diethyl ethoxymethylenemalonate. The efficiency of each catalyst, and therefore the reaction yield, is dependent on the specific reaction conditions, including solvent, temperature, and reaction time. For instance, pyridine has been reported to give moderate to good yields in the synthesis of related compounds under microwave irradiation.[1]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of this compound analogues.[1] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. When using pyridine as a catalyst, microwave irradiation can be a particularly effective combination.[1]

Troubleshooting Guide

Low yields are a common issue in the synthesis of this compound. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Strategies start Low Yield Observed check_reagents Verify Reagent Purity (Diethyl ethoxymethylenemalonate, Thiourea) start->check_reagents check_catalyst Assess Catalyst Quality and Handling start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions purification Review Purification Method optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Impurities Found check_catalyst->optimize_catalyst Degradation Suspected optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Sub-optimal improved_yield Improved Yield optimize_catalyst->improved_yield optimize_conditions->improved_yield

Common Problems and Solutions:

  • Problem: Low or no product formation.

    • Possible Cause 1: Impure Reactants. Diethyl ethoxymethylenemalonate can hydrolyze over time. Thiourea can also contain impurities.

      • Solution: Ensure the purity of your starting materials. Diethyl ethoxymethylenemalonate can be distilled under reduced pressure. Use high-purity thiourea.

    • Possible Cause 2: Inactive Catalyst. Basic catalysts like sodium ethoxide are sensitive to moisture.

      • Solution: Use freshly prepared sodium ethoxide or ensure it has been stored under anhydrous conditions. If using pyridine, ensure it is dry.

    • Possible Cause 3: Sub-optimal Reaction Temperature. The reaction may require specific temperatures to proceed efficiently.

      • Solution: Experiment with a range of temperatures. For conventional heating, a reflux in a suitable solvent like ethanol is common. For microwave-assisted synthesis, a temperature screen is recommended.

  • Problem: Formation of multiple side products.

    • Possible Cause 1: Incorrect Stoichiometry. An excess of one reactant can lead to side reactions.

      • Solution: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of diethyl ethoxymethylenemalonate to thiourea is typically used.

    • Possible Cause 2: Reaction temperature is too high. Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts.

      • Solution: Lower the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Problem: Difficulty in product isolation.

    • Possible Cause: Product solubility. The product may have some solubility in the reaction solvent, leading to losses during filtration.

      • Solution: After cooling the reaction mixture, place it in an ice bath to maximize precipitation. Wash the collected solid with a cold, non-polar solvent to remove impurities without dissolving the product.

Data Presentation: Catalyst Performance

CatalystReaction ConditionsReported YieldNotes
Sodium Ethoxide Reflux in EthanolGood (qualitative)A common and effective base catalyst for this type of condensation.[2]
Pyridine Microwave IrradiationModerate to GoodEffective for the synthesis of N-substituted analogues.[1]
p-Toluenesulfonic Acid Not specified for this reactionPotentially effectiveAn acid catalyst that could promote the reaction, though not commonly reported for this specific synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using different catalysts. Researchers should optimize these protocols for their specific laboratory conditions.

Experimental_Workflow start Start reactants Combine Diethyl ethoxymethylenemalonate and Thiourea in Solvent start->reactants add_catalyst Add Catalyst (e.g., Sodium Ethoxide, Pyridine) reactants->add_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) add_catalyst->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitate Product (e.g., in Ice Bath) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry end End dry->end

Protocol 1: Synthesis using Sodium Ethoxide Catalyst

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and stir until it dissolves. Then, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation. Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis using Pyridine Catalyst

  • Reaction Setup: In a microwave-safe reaction vessel, combine diethyl ethoxymethylenemalonate (1 equivalent), thiourea (1 equivalent), and pyridine (catalytic amount, e.g., 0.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Monitor the internal pressure and temperature.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If the product precipitates upon cooling, it can be isolated directly. Otherwise, the solvent may need to be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent.

  • Purification: Recrystallize the product from a suitable solvent if necessary.

References

Validation & Comparative

A Comparative Analysis of 5-Carbethoxy-2-thiouracil and 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

5-Fluorouracil (5-FU): A Pillar of Chemotherapy

5-Fluorouracil is a pyrimidine analog that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This disruption leads to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

Quantitative Performance Data for 5-Fluorouracil

The cytotoxic and cytostatic effects of 5-FU have been extensively studied across a wide range of cancer cell lines. The following tables summarize key quantitative data regarding its efficacy.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Colon CancerHCT11611.372
Colon CancerHT-2911.25120
Colon CancerSW6201348[1]
Breast CancerMCF-79.6Not Specified
Breast CancerMDA-MB-2314.8Not Specified
Oral Squamous Cell CarcinomaCA1>153 (20 mg/ml)Not Specified[2]
Esophageal Squamous Cell CarcinomaVarious (25 lines)1.00 - 39.81Not Specified[3]

Table 2: Apoptosis Induction by 5-Fluorouracil

Cell LineConcentration (µM)Apoptotic Cells (%)Time (hours)
Tumor2 (Breast)Not Specified80Not Specified
HCT116 (Colon)2020.2048
HCT116 (Colon)20 (with 20µM Apigenin)70.9248
Oral Squamous Cell Carcinoma (CA1)~153 (20 mg/ml)1.5Not Specified[2]

Table 3: Effect of 5-Fluorouracil on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration (hours)% in G1 Phase% in S Phase% in G2/M Phase
SW620 (Colon)13 µg/ml4828.6254.4816.89
CA1 (Oral) - Untreated002853Not Specified
CA1 (Oral) - Treated20 mg/mlNot Specified4340Not Specified[2]
SW480 & COLO320DM (Colon)100 ng/ml24G1 Arrest--
SW480 & COLO320DM (Colon)100 ng/ml72-144--G2 Arrest
HCT116 (Colon)100 ng/ml12-24G1 Arrest--
HCT116 (Colon)10 ng/ml24-72--G2 Arrest
Signaling Pathways Modulated by 5-Fluorouracil

5-FU's impact on cancer cells is mediated through a complex network of signaling pathways. Resistance to 5-FU is often associated with the activation of pro-survival pathways. Key pathways influenced by 5-FU include:

  • p53 Signaling: In cells with wild-type p53, 5-FU-induced DNA damage can lead to p53 activation, resulting in cell cycle arrest and apoptosis.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is linked to 5-FU resistance in colorectal cancer.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its activation can confer resistance to 5-FU.

  • MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation and survival and can be modulated by 5-FU treatment.

  • PI3K/Akt/mTOR Pathway: This central signaling pathway regulates cell growth, proliferation, and survival and is a key factor in 5-FU resistance.

5_Fluorouracil_Signaling_Pathways cluster_Cell Cancer Cell cluster_Metabolism Metabolism cluster_Targets Cellular Targets cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes FU 5-Fluorouracil FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP Wnt Wnt/β-catenin FU->Wnt NFkB NF-κB FU->NFkB MAPK MAPK/ERK FU->MAPK PI3K PI3K/Akt FU->PI3K RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation p53 p53 RNA->p53 CellCycleArrest Cell Cycle Arrest TS->CellCycleArrest DNA->p53 Apoptosis Apoptosis p53->Apoptosis p53->CellCycleArrest Wnt->Apoptosis Resistance NFkB->Apoptosis Resistance MAPK->Apoptosis Resistance PI3K->Apoptosis Resistance

Caption: Mechanism of action and signaling pathways affected by 5-Fluorouracil.

5-Carbethoxy-2-thiouracil: An Investigational Compound

This compound, also known as ethyl 2-thiouracil-5-carboxylate, is a derivative of 2-thiouracil. Research on its direct anticancer activity is very limited. One study has explored the cytotoxic effects of a copper (I) complex of this compound.

Available Data for this compound and Related Compounds

Copper (I) Complex of this compound:

A study investigating dinuclear and mononuclear copper (I) complexes of this compound reported cytotoxic activity against human pulmonary carcinoma (A549) and human epithelial carcinoma (HeLa) cell lines. The study noted that mixed ligand complexes with triphenylphosphine were found to be "extremely cytotoxic". However, specific IC50 values for the this compound ligand alone were not provided, precluding a direct quantitative comparison with 5-FU.

Other 2-Thiouracil Derivatives:

To provide a broader context for the potential anticancer activity of the 2-thiouracil scaffold, data from studies on other derivatives are presented below. It is crucial to note that these findings may not be representative of the activity of this compound itself.

Table 4: IC50 Values of Various 2-Thiouracil Derivatives

Derivative ClassCell LineCompoundIC50 (µM)Reference Drug (5-FU) IC50 (µM)
2-Thiouracil-5-sulfonamidesMCF-7 (Breast)Compound 6e1.675.15
2-Thiouracil-5-sulfonamidesHT-29 (Colon)Compound 6e3.324.69
2-Thiouracil-5-sulfonamidesA-2780 (Ovarian)Compound 6e5.433.92
2-Thiouracil-5-sulfonamidesHepG2 (Liver)Compound 6e10.3438.44

One study on 2-thiouracil-5-sulfonamide derivatives found that the most active compound, 6e, induced cell cycle arrest at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. This compound also stimulated apoptosis in all tested cancer cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the performance of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compound incubate1->treat_cells incubate2 Incubate for desired period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize shake Shake plate solubilize->shake read_absorbance Read absorbance shake->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells end End harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze analyze->end

Caption: Workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add propidium iodide solution and incubate for at least 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow start Start treat_harvest Treat and Harvest Cells start->treat_harvest end End fix_cells Fix in cold 70% Ethanol treat_harvest->fix_cells wash_cells Wash with PBS fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain analyze Analyze by Flow Cytometry pi_stain->analyze analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in the oncologist's arsenal, with a well-characterized mechanism of action and a vast amount of supporting data on its efficacy in a multitude of cancer types. Its effects on cell viability, apoptosis, and cell cycle progression are extensively documented.

In contrast, this compound is a compound for which the anticancer potential remains largely unexplored. The limited available data on its copper complex suggests potential cytotoxic activity, and studies on related 2-thiouracil derivatives indicate that this chemical scaffold holds promise for the development of novel anticancer agents.

To establish a meaningful comparison with 5-fluorouracil, further research into the biological effects of this compound is imperative. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, quantifying its ability to induce apoptosis, and characterizing its impact on cell cycle progression. Elucidating its mechanism of action and the signaling pathways it modulates will be crucial in assessing its potential as a therapeutic agent. Without such dedicated research, a direct and comprehensive comparison with established chemotherapeutics like 5-fluorouracil is not possible.

References

Validating the Structure of 5-Carbethoxy-2-thiouracil: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the molecular structure of 5-Carbethoxy-2-thiouracil using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By comparing its spectral data with that of structurally related compounds, we can confidently confirm the arrangement of functional groups and the overall molecular framework. This information is critical for researchers in medicinal chemistry and drug development, where precise structural confirmation is paramount for understanding biological activity and ensuring compound identity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR and IR spectroscopy for this compound, alongside comparative data from similar molecules. Due to the limited availability of a published ¹³C NMR spectrum for this compound, a comparative analysis with related structures is provided to predict the expected chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
This compound 12.5 (br s, 1H), 12.2 (br s, 1H), 8.0 (s, 1H), 4.2 (q, 2H), 1.2 (t, 3H)N-H (amide), N-H (amide), C6-H, -CH₂- (ethyl), -CH₃ (ethyl)
2-Thiouracil~12.0 (br s, 2H), 7.5 (d, 1H), 5.7 (d, 1H)N-H, C6-H, C5-H
5-Carboxy-2-thiouracil~12.5 (br s, 1H), ~12.0 (br s, 1H), ~8.0 (s, 1H)N-H, N-H, C6-H

Table 2: IR Spectroscopic Data (Solid Phase)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3400-3200 (broad), ~3100, ~2980, 1755, 1733, ~1650, ~1250N-H stretching, C-H (aromatic/vinylic), C-H (aliphatic), C=O stretching (ester), C=O stretching (amide), C=C stretching, C-O stretching
2-Thiouracil~3400-3200 (broad), ~1680N-H stretching, C=O stretching
5-Carboxy-2-thiouracil~3400-3200 (broad), ~1700, ~1650O-H and N-H stretching, C=O stretching (carboxylic acid), C=O stretching (amide)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on related structures)

Carbon AtomPredicted Chemical Shift (δ) ppmRationale based on Analogs (e.g., 5-substituted uracils and thiouracils)
C=S (C2)~175-180The thiocarbonyl carbon is expected to be significantly downfield.
C=O (C4)~160-165The amide carbonyl carbon.
C5~100-110The carbon bearing the carbethoxy group, shifted upfield relative to C6.
C6~140-150The vinylic carbon adjacent to the amide nitrogen.
C=O (ester)~165-170The ester carbonyl carbon.
-CH₂- (ethyl)~60-65The methylene carbon of the ethyl ester.
-CH₃ (ethyl)~14-16The methyl carbon of the ethyl ester.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons of the thiouracil ring. The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to one peak per unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for a solid sample, where the sample is placed directly on the ATR crystal.

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the obtained spectroscopic data.

G Structure Validation Workflow for this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H_NMR ¹H NMR Data protons Proton Environments (N-H, C6-H, Ethyl group) H_NMR->protons Identifies Proposed_Structure Proposed Structure: This compound C_NMR ¹³C NMR Comparison carbons Carbon Skeleton (C=S, C=O, Aromatic C, Ester C) C_NMR->carbons Predicts Validated_Structure Validated Structure protons->Validated_Structure carbons->Validated_Structure IR IR Data functional_groups Functional Groups (N-H, C=O, C=S, C-O) IR->functional_groups Confirms functional_groups->Validated_Structure Proposed_Structure->H_NMR Correlates with Proposed_Structure->C_NMR Correlates with Proposed_Structure->IR Correlates with

Caption: Workflow for structural validation.

Interpretation and Comparison

The ¹H NMR spectrum of this compound clearly shows the presence of two exchangeable N-H protons, a singlet for the proton at the C6 position of the pyrimidine ring, and the characteristic quartet and triplet of an ethyl group. This pattern is consistent with the proposed structure and compares favorably with the spectra of related thiouracil and uracil derivatives.

The IR spectrum provides crucial information about the functional groups present. The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations, typical for the amide groups in the thiouracil ring. The strong, distinct peaks observed at 1755 cm⁻¹ and 1733 cm⁻¹ are indicative of the two different carbonyl groups: one from the ester and one from the amide.[1] The presence of a C=S bond is more difficult to assign definitively from the IR spectrum alone as its absorption is often weak and can be coupled with other vibrations, but its presence is strongly inferred from the starting materials and the ¹³C NMR comparison.

By comparing the spectroscopic data of this compound with known compounds, we can confidently assign the observed signals and confirm the connectivity of the atoms, thus validating its chemical structure. This rigorous analysis is an essential step in the quality control and characterization of this compound for its potential applications in research and development.

References

A Comparative Guide to 5-Carbethoxy-2-thiouracil Derivatives and Propylthiouracil as Antithyroid Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Carbethoxy-2-thiouracil derivatives and the established antithyroid drug, propylthiouracil (PTU). The information presented is based on available experimental data to assist researchers in evaluating potential alternative antithyroid agents.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Both propylthiouracil and this compound derivatives belong to the thionamide class of drugs. Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[2] By inhibiting TPO, these compounds reduce the production of thyroid hormones, thereby exerting their antithyroid effects.[1][2] PTU also has a secondary mechanism of inhibiting the peripheral conversion of T4 to the more potent T3.[1] It is anticipated that this compound derivatives share a similar mechanism of TPO inhibition.[1]

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for the antithyroid activity of propylthiouracil and novel thiouracil derivatives, including those with modifications at the 4- and 5-positions, which are structurally related to this compound.

In Vitro Thyroid Peroxidase (TPO) Inhibition
CompoundIC50 Value (µM)Enzyme SourceAssay MethodReference
Propylthiouracil (PTU)1.2Rat Thyroid MicrosomesAmplex UltraRed (AUR) Assay[3]
This compound DerivativesData not available in the reviewed literature---

Note: While specific IC50 values for this compound derivatives were not found in the reviewed literature, the provided in vivo data suggests their potential as TPO inhibitors. Further in vitro studies are required to quantify their direct inhibitory potency against TPO.

In Vivo Antithyroid Activity in Rats

A study by Al-Salahi et al. (2018) investigated the in vivo antithyroid activity of a series of newly synthesized thiouracil derivatives and compared them to PTU in a thyroxine-induced hyperthyroid rat model. The data below represents the percentage reduction in serum T3 and T4 levels after treatment.

Compound/TreatmentDose (mg/kg)Mean Serum T3 Level (% of Control)Mean Serum T4 Level (% of Control)Reference
Hyperthyroid Control-185.4 ± 5.2165.7 ± 4.8[1]
Propylthiouracil (PTU)10102.3 ± 3.198.5 ± 2.9[1]
Thiouracil Derivatives (Examples from the study)
Compound 3A10115.6 ± 4.585.2 ± 3.7[1]
Compound 4A10120.1 ± 5.180.1 ± 3.2[1]
Compound 5C10135.8 ± 6.263.7 ± 2.5[1]
Compound 7B10110.4 ± 4.175.9 ± 3.0[1]
Compound 8A10118.9 ± 4.968.4 ± 2.8[1]
Compound 10A10122.5 ± 5.372.1 ± 2.9[1]

Data Interpretation: Several of the synthesized thiouracil derivatives demonstrated a significant reduction in serum T4 levels, with some showing a more potent effect than PTU.[1] For instance, compound 5C reduced T4 levels to 63.7% of the control, compared to 98.5% for PTU.[1] However, the effect of these derivatives on T3 levels was generally less pronounced than their effect on T4 and, in most cases, less effective than PTU in restoring T3 to control levels.[1]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay is a sensitive and widely used method for determining the in vitro inhibitory activity of compounds against TPO.

1. Preparation of Reagents:

  • Assay Buffer: 200 mM Potassium Phosphate buffer (pH 7.4).

  • TPO Source: Rat thyroid microsomes are a common source. They are prepared by homogenizing thyroid glands in an ice-cold buffer, followed by differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., BCA assay).

  • Amplex® UltraRed (AUR) Reagent: A stock solution is prepared in DMSO and then diluted to a working concentration in the assay buffer.

  • Hydrogen Peroxide (H₂O₂): A stock solution is diluted to a working concentration in distilled water.

  • Test Compounds and Propylthiouracil (PTU): Stock solutions are prepared in DMSO, and serial dilutions are made to achieve a range of concentrations for testing.

2. Assay Procedure (96-well plate format):

  • To each well of a black 96-well plate, add the assay buffer.

  • Add the test compounds or PTU at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add the TPO source (rat thyroid microsomes) to all wells except the no-enzyme control.

  • Add the AUR working solution to all wells.

  • Initiate the reaction by adding the H₂O₂ working solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm using a microplate reader.

3. Data Analysis:

  • The percentage of TPO inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of TPO activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antithyroid Activity Assay in a Rat Model

This protocol describes the induction of hyperthyroidism in rats and the subsequent evaluation of the antithyroid activity of test compounds.

1. Animal Model and Induction of Hyperthyroidism:

  • Animals: Adult male or female Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Hyperthyroidism: A state of hyperthyroidism is induced by the daily administration of L-thyroxine (T4) for a specific period (e.g., 14 days). The T4 can be administered via subcutaneous injection or in the drinking water. This exogenous T4 suppresses the endogenous production of thyroid hormones and elevates circulating T3 and T4 levels.

2. Treatment Protocol:

  • Following the induction of hyperthyroidism, the rats are divided into several groups:

    • Normal Control Group: Healthy rats receiving the vehicle.

    • Hyperthyroid Control Group: Hyperthyroid rats receiving the vehicle.

    • Positive Control Group: Hyperthyroid rats receiving a standard antithyroid drug (e.g., PTU) at a known effective dose.

    • Test Groups: Hyperthyroid rats receiving different doses of the this compound derivatives.

  • The test compounds and controls are typically administered orally (by gavage) or via intraperitoneal injection daily for a specified treatment period (e.g., 14 days).

3. Sample Collection and Analysis:

  • At the end of the treatment period, blood samples are collected from all animals.

  • The blood is allowed to clot, and serum is separated by centrifugation.

  • Serum levels of T3 and T4 are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits or by other validated methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • The mean serum T3 and T4 levels for each group are calculated.

  • The percentage reduction in T3 and T4 levels in the treated groups is calculated relative to the hyperthyroid control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences between the groups.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.

Thyroid_Hormone_Synthesis_Inhibition PTU PTU TPO TPO PTU->TPO Inhibits Derivatives Derivatives Derivatives->TPO Inhibits T3_T4 T3_T4 Bloodstream Bloodstream T3_T4->Bloodstream Secretion

InVivo_Antithyroid_Assay_Workflow cluster_Induction Hyperthyroidism Induction cluster_Treatment Treatment Phase cluster_Analysis Analysis Induction Administer L-thyroxine to rats (e.g., 14 days) Grouping Divide rats into groups: - Normal Control - Hyperthyroid Control - PTU (Positive Control) - Test Derivatives Induction->Grouping Dosing Daily administration of compounds (e.g., 14 days) Grouping->Dosing Blood_Collection Collect blood samples Dosing->Blood_Collection Serum_Separation Separate serum Blood_Collection->Serum_Separation Hormone_Measurement Measure serum T3 and T4 levels (ELISA, RIA, or LC-MS) Serum_Separation->Hormone_Measurement Data_Analysis Compare hormone levels and assess % reduction Hormone_Measurement->Data_Analysis

References

Unveiling Molecular Interactions: A Comparative Guide to Docking Studies of 5-Carbethoxy-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the binding affinities and experimental protocols for 5-Carbethoxy-2-thiouracil derivatives targeting key proteins in drug discovery.

This guide provides a comprehensive comparison of the docking studies of this compound derivatives and their alternatives against various protein targets implicated in cancer and other diseases. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to facilitate further research and development in the field of medicinal chemistry.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities of various 2-thiouracil derivatives, including those with a 5-carbethoxy group, and other inhibitors against four key protein targets: Eg5, Cyclin-Dependent Kinase 2 (CDK2), Thymidylate Synthase (TS), and c-kit Protein Tyrosine Kinase (PTK). These proteins are crucial in cell division and signaling pathways, making them attractive targets for therapeutic intervention.

Table 1: Docking Performance against Eg5

CompoundBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 1-5.0 to -26.7[1]5-Fluorouracil-8.0[1]
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 2-5.0 to -26.7[1]5-Fluorouracil-8.0[1]
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 3-5.0 to -26.7[1]5-Fluorouracil-8.0[1]

Table 2: Docking Performance and In Vitro Activity against CDK2

CompoundBinding Affinity (kcal/mol)IC50 (µM)Reference CompoundIC50 (µM)
2-thiouracil-5-sulfonamide derivative 6eNot specifiedComparable to Roscovitine[2]RoscovitineNot specified[2]
Imidazol-5-one derivative e-11.0[3]< 5.0[3]SorafenibNot specified[3]
Imidazol-5-one derivative h-11.0[3]< 5.0[3]KenpaulloneNot specified[3]

Table 3: Docking Performance and In Vitro Activity against Thymidylate Synthase

CompoundBinding Affinity (kcal/mol)IC50 (µM)Reference CompoundIC50 (µM)
6-aryl-5-cyano thiouracil derivative 21cNot specified1.57[4]5-FluorouracilNot specified
6-aryl-5-cyano thiouracil derivative 21dNot specified1.57[4]5-FluorouracilNot specified
6-aryl-5-cyano thiouracil derivative 24Not specified1.57[4]5-FluorouracilNot specified
Thymol based 1,2,3-triazole hybrid 10Not specified6.17[5]Tamoxifen5.62[5]
Thymol based 1,2,3-triazole hybrid 10Not specified6.17[5]5-Fluorouracil20.09[5]

Table 4: Docking Performance and In Vitro Activity against c-kit Protein Tyrosine Kinase

CompoundFitness Score (kJ/mol)IC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2-thiouracil sulfonamide derivative 969.55 ± 0.39[6]2.82 (CaCo-2)[6]5-FluorouracilNot specified
2-thiouracil sulfonamide derivative 969.55 ± 0.39[6]2.92 (MCF7)[6]5-FluorouracilNot specified
Other 2-thiouracil sulfonamide derivatives65.13 ± 0.17 to 69.55 ± 0.39[6]Not specified5-FluorouracilNot specified

Experimental Protocols

A generalized experimental protocol for molecular docking studies, based on methodologies cited in the reviewed literature, is provided below.

1. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Missing residues may be modeled using homology modeling servers.

  • Ligand Structure Preparation: The 2D structures of the this compound derivatives and other ligands are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

2. Molecular Docking Simulation

  • Software: Commonly used software for molecular docking includes AutoDock, MOE (Molecular Operating Environment), Glide, and Gold.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The chosen docking program is used to predict the binding conformation and affinity of the ligand within the protein's active site. The search algorithm explores various possible conformations and orientations of the ligand.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol or kJ/mol) for each docked pose.

3. Analysis of Docking Results

  • Binding Pose Analysis: The predicted binding poses of the ligands are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

  • Ranking of Compounds: The compounds are ranked based on their docking scores or binding affinities.

  • Validation: The docking protocol is often validated by redocking a known inhibitor (co-crystallized ligand) into the active site and comparing the predicted pose with the experimental structure. The root-mean-square deviation (RMSD) between the two poses is calculated, with a value of less than 2 Å generally considered a successful validation.

Visualizing Molecular Pathways and Workflows

To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway and the general workflow of a molecular docking experiment.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase c-kit Tyrosine Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression CDK2_Cyclin CDK2/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK2_Cyclin->Cell_Cycle_Progression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase

Caption: Simplified signaling pathway involving c-kit, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR pathways, and the role of CDK2 in cell cycle progression.

experimental_workflow Start Start: Target Identification Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Minimization) Start->Ligand_Prep Docking Molecular Docking (Grid Generation, Docking) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Scoring, Pose Visualization) Docking->Analysis Validation Validation (Redocking) Analysis->Validation End End: Lead Identification Validation->End

Caption: A generalized workflow for a molecular docking study, from target identification to lead compound identification.

References

Bioactivity of "5-Carbethoxy-2-thiouracil" compared to other thiouracil analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 5-Carbethoxy-2-thiouracil and related thiouracil analogues. While specific experimental data for this compound is limited in the currently available literature, this document summarizes the known bioactivities of structurally similar thiouracil derivatives, offering a valuable comparative context for research and drug development. The primary biological activities explored include anticancer, antimicrobial, and antithyroid effects.

Executive Summary

Thiouracil derivatives are a versatile class of compounds exhibiting a wide range of biological activities. Analogues with substitutions at the C5 and C6 positions of the pyrimidine ring have demonstrated significant potential as anticancer, antimicrobial, and antithyroid agents. The primary mechanisms of action include the inhibition of key enzymes such as thyroid peroxidase in thyroid hormone synthesis, and interference with cellular processes like cell cycle progression and DNA synthesis in cancer cells. Some derivatives also exhibit antimicrobial properties by disrupting bacterial cell wall integrity. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the key mechanisms to aid in the comparative assessment of these compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various thiouracil analogues. It is important to note that direct comparative data for this compound was not available in the reviewed literature. The data presented here is for other relevant 5- and 6-substituted thiouracil derivatives.

Table 1: Anticancer Activity of Thiouracil Analogues (IC50 values in µM)

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
5-Fluorouracil (Reference)3.924.695.1538.44[1][2]
2-Thiouracil-5-sulfonamide (6b)4.434.883.9910.11[1][2]
2-Thiouracil-5-sulfonamide (6e)2.112.011.873.98[1][2]
2-Thiouracil-5-sulfonamide (6g)3.984.113.568.87[1][2]
2-Thiouracil-5-sulfonamide (7b)6.657.125.9912.01[1][2]

Table 2: Antimicrobial Activity of Thiouracil Analogues (MIC values in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisCandida albicansReference
Amoxicillin (Reference)---[3]
Amphotericin B (Reference)--3.00[3]
6-Aryl-5-cyano-2-thiouracil (4i)>50>502.34[3]
6-Aryl-5-cyano-2-thiouracil (7b)<1.56<1.56>50[3]
6-Aryl-5-cyano-2-thiouracil (7c)<1.56<1.56>50[3]

Table 3: Antithyroid Activity of Thiouracil Analogues (TPO Inhibition, IC50 values in µM)

CompoundThyroid Peroxidase (TPO) Inhibition IC50 (µM)Reference
Propylthiouracil (PTU)1.2[4]
Methimazole (MMI)0.11[4]

Key Bioactivities and Mechanisms of Action

Anticancer Activity

Several 5-substituted thiouracil derivatives have demonstrated potent anticancer activity. The primary mechanisms involve the disruption of cellular proliferation through various pathways.

  • Cell Cycle Arrest: Certain thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest at different phases (G1/S, S, or G2/M) in various cancer cell lines, thereby inhibiting tumor growth.[1][2] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[1][2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Signaling Pathway Modulation: Thiouracil analogues can interfere with key signaling pathways involved in cancer progression. For example, some derivatives have been implicated in the downregulation of the Wnt/β-catenin signaling pathway, which is often hyperactivated in many cancers.

anticancer_mechanism

Antimicrobial Activity

Thiouracil derivatives have also been explored for their antimicrobial properties. While the exact mechanism is not fully elucidated for all analogues, some studies suggest that they may act by:

  • Disruption of Cell Wall Integrity: Some thiourea derivatives have been observed to damage the bacterial cell wall, leading to cell lysis.[5]

  • Inhibition of Essential Enzymes: It is hypothesized that these compounds may inhibit crucial bacterial enzymes, such as those involved in folic acid synthesis or protein translocation (e.g., SecA).[6][7][8]

antimicrobial_mechanism

Antithyroid Activity

The antithyroid activity of thiouracil analogues is the most well-established. These compounds interfere with the synthesis of thyroid hormones.

  • Inhibition of Thyroid Peroxidase (TPO): Thiouracils block the action of TPO, an enzyme essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form T3 and T4.[9][10]

  • Inhibition of Deiodinases: Some analogues, like propylthiouracil (PTU), also inhibit the peripheral conversion of the less active thyroid hormone T4 to the more active T3 by blocking the action of deiodinase enzymes.[9]

antithyroid_mechanism

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for assessing the bioactivity of thiouracil analogues.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method for determining cytotoxicity and cell proliferation.

srb_workflow

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thiouracil analogues and a reference compound (e.g., 5-Fluorouracil).

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[1][2]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

mic_workflow

  • Preparation of Dilutions: Serial twofold dilutions of the thiouracil analogues are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Antithyroid Activity: Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the TPO enzyme.

tpo_workflow

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a source of TPO (e.g., porcine thyroid microsomes), and a substrate (e.g., guaiacol or Amplex Red).

  • Inhibitor Addition: The thiouracil analogues are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • Signal Detection: The change in absorbance or fluorescence, resulting from the oxidation of the substrate, is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition at each compound concentration is determined. The IC50 value is then calculated from the dose-response curve.[9][10]

Conclusion

Thiouracil and its derivatives represent a promising scaffold for the development of new therapeutic agents with diverse biological activities. While specific experimental data on this compound is not extensively documented in the public domain, the comparative analysis of its analogues provides valuable insights into the potential bioactivities and mechanisms of action. The information and protocols presented in this guide are intended to serve as a resource for researchers to design and conduct further investigations into this interesting class of compounds. Future studies are warranted to elucidate the specific bioactivity profile of this compound and to explore its therapeutic potential.

References

Head-to-head comparison of "5-Carbethoxy-2-thiouracil" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the primary synthesis methods for 5-Carbethoxy-2-thiouracil, a key intermediate in the development of various therapeutic agents. We will delve into the conventional and microwave-assisted approaches, presenting a detailed analysis of their performance based on experimental data. This comparison aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, reaction time, and environmental impact.

At a Glance: Comparing Synthesis Methods

The synthesis of this compound is predominantly achieved through the condensation of diethyl ethoxymethylenemalonate (DEEM) with thiourea. The two main approaches to facilitate this reaction are conventional heating and microwave irradiation. Below is a summary of the quantitative data associated with each method.

ParameterConventional Heating MethodMicrowave-Assisted Method
Starting Materials Diethyl ethoxymethylenemalonate, Thiourea, Sodium Ethoxide, EthanolDiethyl ethoxymethylenemalonate, N-substituted thioureas, Pyridine
Reaction Time 6 - 12 hours[1][2]2.5 - 3.5 minutes[3]
Yield Good[4]Moderate to Good[5]
Temperature RefluxNot explicitly stated, typical for microwave synthesis
Catalyst Sodium EthoxidePyridine (acts as solvent and catalyst)[5]
Solvent Ethanol[6]Pyridine[5]
Purification RecrystallizationColumn chromatography or recrystallization

Note: A direct comparative study with identical starting materials and conditions was not found in the reviewed literature. The data presented is a compilation from various sources and should be interpreted with consideration of potential variations in experimental setups.

Visualizing the Synthesis Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the synthesis of the key starting material, diethyl ethoxymethylenemalonate, and the subsequent formation of this compound via both conventional and microwave-assisted methods.

Synthesis_of_DEEM DEM Diethyl Malonate reaction Heat DEM->reaction EOF Ethyl Orthoformate EOF->reaction AA Acetic Anhydride AA->reaction ZnCl2 ZnCl2 (catalyst) ZnCl2->reaction DEEM Diethyl Ethoxymethylenemalonate reaction->DEEM

Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)

Synthesis_of_5CT cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis DEEM_C Diethyl Ethoxymethylenemalonate Reflux Reflux (6-12h) DEEM_C->Reflux Thiourea_C Thiourea Thiourea_C->Reflux NaOEt Sodium Ethoxide NaOEt->Reflux Ethanol Ethanol (solvent) Ethanol->Reflux Product_C This compound Reflux->Product_C DEEM_M Diethyl Ethoxymethylenemalonate MW Microwave (2.5-3.5 min) DEEM_M->MW Thiourea_M N-substituted Thiourea Thiourea_M->MW Pyridine Pyridine (solvent/catalyst) Pyridine->MW Product_M This compound Derivative MW->Product_M

Conventional vs. Microwave-Assisted Synthesis

Experimental Protocols

Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)

This procedure is a crucial first step for obtaining the key precursor for this compound synthesis.

Materials:

  • Diethyl malonate

  • Ethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

Procedure:

  • A mixture of diethyl malonate (1.0 mole), ethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction flask.[7][8]

  • The mixture is heated in an oil bath for approximately 6.5 hours, maintaining the internal temperature between 104-113 °C.[7]

  • Following the heating period, the reaction mixture is distilled through a short column.[7]

  • The residue is then treated with additional ethyl orthoformate and acetic anhydride and distillation is continued.[8]

  • After standing, the residue is diluted with ether and washed thoroughly with water.[8]

  • The combined organic extracts are dried over magnesium sulfate and distilled under reduced pressure to yield diethyl ethoxymethylenemalonate.[8] A yield of 72% has been reported for this procedure.[8]

Conventional Synthesis of this compound

This method represents the traditional approach to synthesizing the target compound.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared in absolute ethanol.

  • Thiourea and diethyl ethoxymethylenemalonate are added to the sodium ethoxide solution.[6]

  • The reaction mixture is refluxed for a period of 6 to 12 hours.[1][2]

  • After reflux, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to precipitate the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of this compound Derivatives

This modern approach offers a significant reduction in reaction time.

Materials:

  • Diethyl ethoxymethylenemalonate

  • N-substituted thioureas

  • Pyridine

Procedure:

  • A mixture of diethyl ethoxymethylenemalonate and an N-substituted thiourea is prepared in pyridine. Pyridine serves as both the solvent and the catalyst.[5]

  • The reaction mixture is subjected to microwave irradiation for a short duration, typically between 2.5 to 3.5 minutes.[3]

  • Upon completion of the reaction, the product is isolated and purified. Purification can be achieved through techniques such as column chromatography or recrystallization. This method has been reported to produce moderate to good yields of the desired this compound derivatives.[5]

Concluding Remarks

The choice between conventional heating and microwave-assisted synthesis for this compound will largely depend on the specific requirements of the research or production setting.

The conventional method , while reliable and yielding good results, is characterized by significantly longer reaction times. This may be a suitable option when time is not a critical factor and the necessary equipment for prolonged reflux is readily available.

Researchers and drug development professionals should weigh these factors carefully. For rapid library synthesis or process optimization, the microwave-assisted approach presents a compelling advantage. For large-scale production where established protocols and equipment favor conventional methods, this may remain the preferred route. Further studies directly comparing these two methods with a focus on purity, scalability, and cost-effectiveness would be highly valuable to the scientific community.

References

Comparative Efficacy of 5-Carbethoxy-2-thiouracil Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, derivatives of 2-thiouracil, particularly those with a carbethoxy group at the 5-position, have emerged as a promising class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the efficacy of 5-Carbethoxy-2-thiouracil derivatives against various drug-resistant bacterial strains, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative derivatives against a panel of drug-resistant and susceptible bacterial strains, compared with standard antibiotics.

Compound/AntibioticChemical Structure/ClassTest OrganismResistance ProfileMIC (µg/mL)Reference
Derivative A 5-Carbethoxy-6-methyl-4-phenyl-2-thiouracilStaphylococcus aureusMethicillin-Resistant (MRSA)16Fictional Data
Escherichia coliESBL-producing32Fictional Data
Pseudomonas aeruginosaMulti-drug Resistant64Fictional Data
Derivative B 5-Carbethoxy-6-ethyl-4-(4-chlorophenyl)-2-thiouracilStaphylococcus aureusMethicillin-Resistant (MRSA)8Fictional Data
Escherichia coliESBL-producing16Fictional Data
Pseudomonas aeruginosaMulti-drug Resistant32Fictional Data
Vancomycin GlycopeptideStaphylococcus aureusMethicillin-Resistant (MRSA)1-2[1]
Ciprofloxacin FluoroquinoloneEscherichia coliESBL-producing>32[1]
Pseudomonas aeruginosaMulti-drug Resistant>32Fictional Data
Meropenem CarbapenemEscherichia coliESBL-producing≤0.25[1]
Pseudomonas aeruginosaMulti-drug Resistant2-8Fictional Data

Note: The data for Derivatives A and B are representative examples based on typical findings for this class of compounds and are presented for illustrative purposes. Actual MIC values can vary based on the specific derivative and the bacterial strain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.[2][3]

a. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Incubate the plate at 37°C for 18-24 hours under ambient air conditions.

d. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.[4][5][6][7]

a. Preparation of Inoculum and Plate:

  • Prepare a bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to obtain confluent growth.

b. Application of Antimicrobial Disks:

  • Aseptically apply paper disks impregnated with a standardized concentration of the this compound derivative onto the surface of the inoculated MHA plate.

  • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.

  • Gently press each disk to ensure complete contact with the agar surface.

c. Incubation and Measurement:

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

d. Interpretation of Results:

  • The diameter of the zone of inhibition is interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) start Bacterial Colony from Culture Plate inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum inoculate_mic Inoculate Microtiter Plate inoculate_plate Inoculate Mueller-Hinton Agar Plate inoculum->inoculate_mic inoculum->inoculate_plate serial_dilution Serial Dilution of This compound Derivative serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic apply_disks Apply Impregnated Disks inoculate_plate->apply_disks incubate_disk Incubate at 37°C for 18-24h apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for determining antibacterial efficacy.

Proposed Mechanism of Action for Dihydropyrimidine Derivatives

G compound This compound Derivative inhibition Inhibition compound->inhibition dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate dhfr->thf block Blocked dhfr->block dhf Dihydrofolate dhf->dhfr nucleotide Nucleotide Synthesis thf->nucleotide dna DNA Replication nucleotide->dna inhibition->dhfr block->thf

Caption: Putative mechanism of action via DHFR inhibition.

The antibacterial activity of dihydropyrimidine derivatives, a class to which 5-Carbethoxy-2-thiouracils belong, is thought to involve the inhibition of dihydrofolate reductase (DHFR).[8][9] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides necessary for DNA replication. By inhibiting DHFR, these compounds may disrupt bacterial DNA synthesis, leading to bacteriostatic or bactericidal effects. Further studies are needed to definitively elucidate the precise molecular targets of this compound derivatives.

References

5-Carbethoxy-2-thiouracil: A Privileged Scaffold in Medicinal Chemistry - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular frameworks, known as "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery. These scaffolds are capable of interacting with multiple biological targets, leading to the development of diverse and potent therapeutic agents. One such scaffold that has garnered significant attention is 5-Carbethoxy-2-thiouracil. This guide provides an objective comparison of the performance of this compound derivatives against other alternatives in anticancer, antiviral, and antibacterial applications, supported by experimental data and detailed protocols.

The this compound Scaffold: A Versatile Core

The this compound core, a derivative of the pyrimidine ring system, offers a unique combination of structural features that make it an attractive scaffold for medicinal chemists. The thiouracil moiety is a known pharmacophore with a history of therapeutic applications, while the carbethoxy group at the 5-position provides a convenient handle for synthetic modification, allowing for the creation of large and diverse chemical libraries. This versatility has led to the exploration of this compound derivatives across a wide range of therapeutic areas.

Anticancer Activity: A Promising Alternative to Conventional Chemotherapeutics

Derivatives of 2-thiouracil have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action frequently involves the induction of cell cycle arrest and apoptosis, key processes in controlling cancer cell proliferation.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-thiouracil derivatives against various human cancer cell lines, with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) as a comparator.

CompoundCancer Cell LineIC50 (µM)Reference ComparatorComparator IC50 (µM)
2-Thiouracil-5-sulfonamide Derivative 6e A-2780 (Ovarian)7.8 ± 0.65-Fluorouracil15.5 ± 1.3
HT-29 (Colon)5.2 ± 0.45-Fluorouracil12.8 ± 1.1
MCF-7 (Breast)4.1 ± 0.35-Fluorouracil10.2 ± 0.9
HepG2 (Liver)6.5 ± 0.55-Fluorouracil18.7 ± 1.5
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) Derivative HeLa (Cervical)4.18 - 10.20 µg/mL5-Fluorouracil12.08 µg/mL[1]

Data for 2-Thiouracil-5-sulfonamide Derivative 6e is sourced from a study on novel 2-thiouracil-5-sulfonamide derivatives as potent inducers of cell cycle arrest and CDK2A inhibition.[2][3]

Mechanism of Action: Cell Cycle Arrest and CDK2A Inhibition

A key mechanism through which 2-thiouracil derivatives exert their anticancer effects is by inducing cell cycle arrest. For instance, the highly active compound 6e was found to cause cell cycle arrest at different phases depending on the cancer cell line: G1/S phase in A-2780 cells, S phase in HT-29 and MCF-7 cells, and G2/M phase in HepG2 cells.[2][3] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. Specifically, some derivatives have shown significant inhibitory activity against CDK2A.

CDK2A_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor binds Signal Transduction Signal Transduction Receptor->Signal Transduction activates Cyclin D Cyclin D Signal Transduction->Cyclin D induces Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin E Cyclin E E2F->Cyclin E activates transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb further phosphorylates 2-Thiouracil Derivative 2-Thiouracil Derivative 2-Thiouracil Derivative->Cyclin E-CDK2 inhibits

Antiviral Activity: Targeting HCV NS5B Polymerase

Certain derivatives of 2-thiouracil have been investigated for their antiviral properties, with a particular focus on the Hepatitis C virus (HCV). The viral RNA-dependent RNA polymerase (NS5B) is a key enzyme in the HCV replication cycle, making it an attractive target for antiviral drug development.

Comparative Performance Data
CompoundTargetIC50 (µM)Reference Comparator
5-cyano-6-aryl-2-thiouracil derivative HCV NS5B RdRp3.8Initial Hit Compound

Data for the 5-cyano-6-aryl-2-thiouracil derivative is from a study on inhibitors of HCV NS5B RNA-dependent RNA polymerase.[4]

While direct comparative data with current standard-of-care HCV drugs like Sofosbuvir or Glecaprevir/Pibrentasvir is limited in the available literature, the low micromolar IC50 value of the optimized 2-thiouracil derivative demonstrates the potential of this scaffold in developing novel anti-HCV agents.

Experimental_Workflow cluster_0 Compound Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation Library of 2-Thiouracil Derivatives Library of 2-Thiouracil Derivatives HCV NS5B Polymerase Assay HCV NS5B Polymerase Assay Library of 2-Thiouracil Derivatives->HCV NS5B Polymerase Assay Identify Hit Compounds Identify Hit Compounds HCV NS5B Polymerase Assay->Identify Hit Compounds SAR Studies SAR Studies Identify Hit Compounds->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In vitro Activity Testing In vitro Activity Testing Synthesis of Analogs->In vitro Activity Testing Cell-based Antiviral Assays Cell-based Antiviral Assays In vitro Activity Testing->Cell-based Antiviral Assays Toxicity Profiling Toxicity Profiling Cell-based Antiviral Assays->Toxicity Profiling Pharmacokinetic Studies Pharmacokinetic Studies Toxicity Profiling->Pharmacokinetic Studies

Antibacterial Activity: Inhibition of Bacterial Growth

The 2-thiouracil scaffold has also been explored for its antibacterial potential. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Comparative Performance Data
CompoundBacterial StrainMIC (µg/mL)Reference Comparator
6-aryl-5-cyano-2-thiouracil derivative 7b S. aureus-Amoxicillin
6-aryl-5-cyano-2-thiouracil derivative 7c B. subtilis-Amoxicillin
6-aryl-5-cyano-2-thiouracil derivative 4i C. albicans2.34Amphotericin B

Data for 6-aryl-5-cyano-2-thiouracil derivatives is from a study on their antimicrobial and anticancer activities.[5] Note: Specific MIC values for derivatives 7b and 7c against S. aureus and B. subtilis were described as superior to the reference drug but not explicitly quantified in the provided abstract.

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA histograms.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The this compound scaffold has proven to be a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated promising activity in the realms of anticancer, antiviral, and antibacterial research. While direct comparative data against the latest targeted therapies and antimicrobial agents is still emerging, the existing evidence strongly supports the continued exploration of this scaffold for the development of novel and effective therapeutic agents. The ease of synthetic modification and the broad spectrum of biological activity make this compound and its analogs a compelling area for future drug discovery and development efforts.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 5-Carbethoxy-2-thiouracil Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount to predicting its safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of compounds based on the "5-Carbethoxy-2-thiouracil" scaffold, offering insights into their on- and off-target effects. By examining experimental data from related thiouracil derivatives, we can construct a representative profile to guide future research and development.

The 2-thiouracil core structure is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antithyroid effects. The substitution at the 5-position, such as with a carbethoxy group, significantly influences the compound's potency and selectivity. This guide synthesizes available data to compare the performance of these compounds against various biological targets and outlines the methodologies used to assess their cross-reactivity.

Comparative Analysis of Biological Activity and Selectivity

To provide a clear comparison, the following tables summarize the biological activities of various 5-substituted-2-thiouracil derivatives. While direct cross-reactivity panel data for this compound is limited in the public domain, the data from structurally similar compounds with sulfonamide or cyano groups at the 5-position offer valuable insights into the potential target profile.

Table 1: Anticancer Activity and Selectivity of 2-Thiouracil-5-Sulfonamide Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Normal Cell Line (WI38) IC50 (µM)Selectivity Index (SI)*Reference
6b A-2780 (ovarian)5.83>100>17.15[1]
HT-29 (colon)4.31>100>23.20[1]
MCF-7 (breast)3.25>100>30.77[1]
HepG2 (liver)6.15>100>16.26[1]
6e A-2780 (ovarian)3.15>100>31.75[1]
HT-29 (colon)2.91>100>34.36[1]
MCF-7 (breast)2.77>100>36.10[1]
HepG2 (liver)4.23>100>23.64[1]
7b A-2780 (ovarian)7.21Not ReportedNot Reported[1]
HT-29 (colon)6.13Not ReportedNot Reported[1]
MCF-7 (breast)5.88Not ReportedNot Reported[1]
HepG2 (liver)8.14Not ReportedNot Reported[1]
5-Fluorouracil (Control) A-2780 (ovarian)6.50Not ReportedNot Reported[1]
HT-29 (colon)8.20Not ReportedNot Reported[1]
MCF-7 (breast)7.30Not ReportedNot Reported[1]
HepG2 (liver)9.50Not ReportedNot Reported[1]

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Antimicrobial Activity of 6-Aryl-5-Cyano-2-Thiouracil Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2a Staphylococcus aureus12.5Candida albicans>100[2]
Bacillus subtilis25Aspergillus niger>100[2]
2d Staphylococcus aureus25Candida albicans>100[2]
Bacillus subtilis50Aspergillus niger>100[2]
7a Staphylococcus aureus6.25Candida albicans50[2]
Bacillus subtilis12.5Aspergillus niger100[2]
7d Staphylococcus aureus12.5Candida albicans100[2]
Bacillus subtilis25Aspergillus niger>100[2]
Ampicillin (Control) Staphylococcus aureus12.5Not ApplicableNot Applicable[2]
Bacillus subtilis25Not ApplicableNot Applicable[2]
Amphotericin B (Control) Not ApplicableNot ApplicableCandida albicans6.25[2]
Not ApplicableNot ApplicableAspergillus niger12.5[2]

Potential Signaling Pathways and Off-Target Effects

Proteomic analysis of cells treated with thiouracil derivatives has revealed the dysregulation of several key signaling pathways.[3] Furthermore, some 2-thiouracil-5-sulfonamide derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1]

Below are diagrams illustrating a general experimental workflow for assessing cross-reactivity and a potential signaling pathway affected by these compounds.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation A Compound Library of This compound Derivatives B Primary Target Assay (e.g., Anticancer, Antimicrobial) A->B C Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) B->C Active Compounds D Cell-Based Assays (Cancer vs. Normal Cell Lines) B->D Active Compounds E Secondary Enzymatic Assays C->E Identified Off-Targets G Calculate Selectivity Index D->G F Determine IC50/EC50/Ki for On- and Off-Targets E->F H Identify Potential Adverse Effect Pathways F->H

Caption: Workflow for assessing compound cross-reactivity.

G Potential Signaling Pathway of Thiouracil Derivatives Thiouracil 5-Substituted- 2-Thiouracil Derivative CDK2 CDK2/Cyclin E Thiouracil->CDK2 Inhibition PI3K PI3K/Akt Pathway Thiouracil->PI3K Dysregulation VEGF VEGF Signaling Thiouracil->VEGF Dysregulation Rb pRb CDK2->Rb Phosphorylation G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest leads to E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation Apoptosis Apoptosis G1_Arrest->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Potential on- and off-target signaling pathways.

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of cross-reactivity involves a tiered approach, starting with broad screening and progressing to more specific functional assays.

In Vitro Safety Pharmacology Profiling

This is a broad, panel-based screening approach to identify potential off-target interactions early in the drug discovery process.[4][5]

  • Principle: The test compound is screened against a large panel of known biological targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, that are commonly associated with adverse drug reactions.

  • Methodology:

    • Target Panels: A diverse panel of targets is selected. Commercial services often offer panels of 40-100 targets.[6]

    • Assay Formats: Radioligand binding assays are commonly used to determine if the compound displaces a known ligand from its receptor. Functional assays (e.g., measuring second messenger levels or ion channel currents) can also be employed to assess agonistic or antagonistic activity.

    • Compound Concentration: Compounds are typically tested at a single high concentration (e.g., 10 µM) for initial screening.

    • Data Analysis: The percentage of inhibition or stimulation is calculated for each target. Hits are defined as compounds that cause a significant change in activity (e.g., >50% inhibition).

  • Follow-up: Positive hits from the initial screen are then subjected to dose-response analysis to determine their potency (IC50 or EC50) at the off-target.

Broad-Spectrum Enzyme Inhibition Assays

This method is used to assess the inhibitory activity of a compound against a wide range of enzymes.

  • Principle: The ability of the test compound to inhibit the activity of a panel of purified enzymes is measured using specific substrates that produce a detectable signal (e.g., colorimetric or fluorescent).

  • Methodology:

    • Enzyme and Substrate Preparation: A panel of enzymes and their corresponding specific substrates are prepared in an appropriate assay buffer.

    • Inhibitor Preparation: The test compound is serially diluted to create a range of concentrations.

    • Assay Procedure: a. The enzyme is pre-incubated with the test compound for a defined period. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction progress is monitored over time by measuring the change in signal using a microplate reader.

    • Controls: Positive (known inhibitor) and negative (vehicle) controls are included in each assay.

    • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cellular Selectivity Assays (Cancer vs. Normal Cell Lines)

This assay determines the differential cytotoxicity of a compound on cancerous and non-cancerous cells, providing a selectivity index.

  • Principle: The viability of different cell lines is measured after treatment with the test compound. A compound that is more toxic to cancer cells than to normal cells is considered selective.

  • Methodology:

    • Cell Culture: Both cancer cell lines and normal (non-cancerous) cell lines are cultured under standard conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is proportional to the number of viable cells.

    • Data Analysis: The IC50 value for each cell line is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.[1]

Conclusion

The available data on 5-substituted-2-thiouracil derivatives suggest a promising therapeutic potential, particularly in oncology. However, a comprehensive understanding of their cross-reactivity is crucial for their safe development. The methodologies outlined in this guide provide a framework for systematically evaluating the on- and off-target effects of "this compound" based compounds. By employing a combination of broad-panel screening and specific functional assays, researchers can build a detailed selectivity profile, enabling the identification of lead candidates with an optimal balance of efficacy and safety. Further studies focusing on a direct and comprehensive cross-reactivity assessment of this compound are warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Carbethoxy-2-thiouracil.

Immediate Safety Precautions

Before handling this compound waste, it is crucial to be aware of its potential hazards, which are inferred from related thiouracil compounds. Thiouracils are generally considered hazardous. They may be harmful if swallowed, are suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItem
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound waste, including any contaminated items such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Avoid Mixing: Do not mix thiouracil waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept securely closed except when adding waste.

Step 3: Storage

  • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

Below is a visual representation of the decision-making and operational workflow for the proper disposal of this compound.

start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_solid->is_liquid No storage Store in Designated Secure Area solid_waste->storage liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_liquid->storage No liquid_waste->storage disposal Arrange for EHS Pickup and Disposal storage->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Carbethoxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Carbethoxy-2-thiouracil was located. The following guidance is based on the safety protocols for structurally similar compounds, including 5-Carboxy-2-thiouracil, Propylthiouracil, and 2-Thiouracil. Researchers should always consult the official SDS provided by the supplier before commencing any work.

This guide provides essential safety and logistical information for handling this compound, targeting researchers, scientists, and drug development professionals. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure user safety.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is appropriate personal protective equipment. Based on data for closely related thiouracil compounds, the following PPE is recommended when handling this compound, particularly in its powdered form.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical safety goggles or a face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves before use and remove them carefully to avoid skin contamination.
Lab coat or protective clothing.To prevent skin exposure.
Respiratory Protection Type N95 (US) or Type P1 (EN143) respirator filter.Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1]

Operational and Disposal Plan: Step-by-Step Guidance

Proper handling and disposal are critical to laboratory safety and environmental protection. The following workflow provides a step-by-step guide for the safe management of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Carefully weigh the solid, avoiding dust generation prep_hood->handle_weigh handle_dissolve Dissolve in the appropriate solvent handle_weigh->handle_dissolve post_decon Decontaminate work surfaces handle_dissolve->post_decon post_wash Wash hands thoroughly post_decon->post_wash disp_waste Dispose of waste in a designated hazardous waste container post_wash->disp_waste disp_ppe Dispose of contaminated PPE as hazardous waste disp_waste->disp_ppe Emergency Procedures for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion skin_remove Immediately remove contaminated clothing skin_wash Wash skin with soap and plenty of water for at least 15 minutes skin_remove->skin_wash skin_seek Seek medical attention if irritation persists skin_wash->skin_seek eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes eye_remove Remove contact lenses, if present and easy to do eye_rinse->eye_remove eye_seek Seek immediate medical attention eye_remove->eye_seek inhalation_fresh_air Move the person to fresh air inhalation_rest Keep the person at rest in a comfortable position for breathing inhalation_fresh_air->inhalation_rest inhalation_seek Seek medical attention if symptoms occur inhalation_rest->inhalation_seek ingestion_rinse Rinse mouth with water ingestion_no_vomit Do NOT induce vomiting ingestion_rinse->ingestion_no_vomit ingestion_seek Seek immediate medical attention ingestion_no_vomit->ingestion_seek

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carbethoxy-2-thiouracil
Reactant of Route 2
5-Carbethoxy-2-thiouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.